N-(Piperidin-4-yl)methanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-piperidin-4-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEICDPYHCEZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585399 | |
| Record name | N-(Piperidin-4-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70724-72-0 | |
| Record name | N-(Piperidin-4-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70724-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(Piperidin-4-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-(Piperidin-4-yl)methanesulfonamide, a versatile piperidine derivative with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its biological relevance through a representative signaling pathway.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure features a central piperidine ring with a methanesulfonamide group attached to the nitrogen at the 4-position. This combination of a cyclic amine and a sulfonamide moiety imparts specific physicochemical properties that are of interest in drug design, such as potential hydrogen bonding capabilities and a degree of polarity.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| CAS Number | 70724-72-0 | Chemical Abstracts Service |
| Molecular Formula | C₆H₁₄N₂O₂S | --- |
| Molecular Weight | 178.25 g/mol | --- |
| Melting Point | 154-156 °C | Commercial Supplier Data |
| Boiling Point (Predicted) | 299.4 ± 50.0 °C | Computational Prediction |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | Computational Prediction |
| pKa (Predicted) | 10.68 ± 0.20 | Computational Prediction |
| Appearance | White to off-white solid | Commercial Supplier Data |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide representative methodologies based on established chemical principles for sulfonamide synthesis and standard analytical techniques.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a protected 4-aminopiperidine with methanesulfonyl chloride, followed by deprotection.
Reaction Scheme:
Elucidation of N-(Piperidin-4-yl)methanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological relevance of N-(Piperidin-4-yl)methanesulfonamide. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Identity and Properties
This compound is a piperidine derivative containing a methanesulfonamide moiety. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 70724-72-0 | [1][2][3] |
| Molecular Formula | C₆H₁₄N₂O₂S | [1][2][3] |
| Molecular Weight | 178.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 154-156 °C | [1][3] |
| Boiling Point (Predicted) | 299.4 ± 50.0 °C | [1][3] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1][3] |
| pKa (Predicted) | 10.68 ± 0.20 | [1][3] |
Spectroscopic Data Summary
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 1H | H-4 (piperidine) |
| ~3.0 - 3.2 | m | 2H | H-2, H-6 (piperidine, equatorial) |
| ~2.9 | s | 3H | -SO₂CH₃ |
| ~2.6 - 2.8 | m | 2H | H-2, H-6 (piperidine, axial) |
| ~1.8 - 2.0 | m | 2H | H-3, H-5 (piperidine, equatorial) |
| ~1.4 - 1.6 | m | 2H | H-3, H-5 (piperidine, axial) |
Note: This is a predicted spectrum and actual values may vary.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~48 - 50 | C-4 (piperidine) |
| ~44 - 46 | C-2, C-6 (piperidine) |
| ~40 - 42 | -SO₂CH₃ |
| ~32 - 34 | C-3, C-5 (piperidine) |
Note: This is a predicted spectrum and actual values may vary.
Table 4: Representative Mass Spectrometry Data (for N-methyl-N-(piperidin-4-yl)methanesulfonamide)
| m/z | Ion |
| 193.1 | [M+H]⁺ |
| 113.1 | [M-SO₂CH₃]⁺ |
| 97.1 | [Piperidine fragment]⁺ |
Note: Data is representative of the N-methyl analog. The parent compound is expected to show [M+H]⁺ at m/z 179.1.
Table 5: Representative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H Stretch (piperidine) |
| 3200 - 3300 | Medium, Broad | N-H Stretch (sulfonamide) |
| 2850 - 2950 | Strong | C-H Stretch (aliphatic) |
| 1320 - 1350 | Strong | S=O Asymmetric Stretch |
| 1140 - 1160 | Strong | S=O Symmetric Stretch |
| 700 - 800 | Medium | S-N Stretch |
Note: This is a representative spectrum based on typical functional group frequencies.
Synthesis Methodology
The synthesis of this compound can be achieved through a multi-step process involving the protection of the piperidine nitrogen, sulfonylation of the 4-amino group, and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: N-Boc Protection of 4-Aminopiperidine
-
To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.
Step 2: Sulfonylation
-
Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a strong base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Synthesis Workflow Diagram
References
In-Depth Technical Guide to the Synthesis of N-(Piperidin-4-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for N-(Piperidin-4-yl)methanesulfonamide, a valuable building block in medicinal chemistry. The described methodology is a robust two-step process involving the formation of a protected intermediate followed by deprotection to yield the final product. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical application in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the methanesulfonamide group can significantly influence the physicochemical properties of a molecule, such as its solubility and ability to act as a hydrogen bond donor. An efficient and well-documented synthetic route is therefore crucial for researchers in drug discovery and development. The synthesis detailed herein proceeds via a widely applicable two-step sequence: the sulfonylation of a Boc-protected aminopiperidine derivative, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available tert-butyl 4-aminopiperidine-1-carboxylate.
Step 1: Synthesis of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate
In the initial step, the primary amine of tert-butyl 4-aminopiperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.
Step 2: Synthesis of this compound (Boc Deprotection)
The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed from the piperidine nitrogen under acidic conditions to yield the final product, this compound, typically as a hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Methanesulfonyl chloride
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Dichloromethane (CH2Cl2), anhydrous
-
1M Sodium bisulfate (NaHSO4) solution or similar aqueous acid
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 2.0 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).
-
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M NaHSO4).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
Step 2: Synthesis of this compound Hydrochloride
Materials:
-
tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate
-
4M Hydrochloric acid (HCl) in 1,4-dioxane or other suitable acidic solution (e.g., trifluoroacetic acid in dichloromethane)
-
1,4-Dioxane or other suitable solvent
-
Diethyl ether
Procedure:
-
Dissolve the crude or purified tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane.
-
To this solution, add 4M HCl in dioxane (typically 3-10 equivalents of HCl) at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The progress of the deprotection can be monitored by TLC or LC-MS. A precipitate may form during the reaction.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be triturated with a solvent such as diethyl ether to afford a precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate | tert-Butyl 4-aminopiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 85-95 | >95 |
| 2 | This compound hydrochloride | tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate | 4M HCl in 1,4-dioxane | 1,4-Dioxane | 90-98 | >98 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationships in the Synthesis
Caption: Logical steps in the sulfonylation and deprotection sequence.
In-Depth Technical Guide: N-(Piperidin-4-yl)methanesulfonamide (CAS Number: 166815-15-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Piperidin-4-yl)methanesulfonamide, a key chemical intermediate in pharmaceutical research and development. Due to its structural features, incorporating both a piperidine ring and a methanesulfonamide group, this compound serves as a versatile building block in the synthesis of a variety of biologically active molecules.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 166815-15-2 | [1] |
| Molecular Formula | C₇H₁₆N₂O₂S | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| IUPAC Name | N-(piperidin-4-ylmethyl)methanesulfonamide | [1] |
| Synonyms | N-[(Piperidin-4-yl)methyl]methanesulfonamide, 4-(Methylsulfonylaminomethyl)piperidine | [1] |
| Appearance | Solid | Various Suppliers |
| Purity | Typically >95% | Various Suppliers |
Synthesis and Handling
While specific, detailed peer-reviewed synthesis protocols for this compound are not extensively published, its structure suggests a straightforward synthetic route. The synthesis would likely involve the reaction of 4-(aminomethyl)piperidine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The piperidine nitrogen may require a protecting group, such as a tert-butyloxycarbonyl (Boc) group, during the sulfonylation step, followed by a deprotection step.
A generalized synthetic workflow is depicted below:
Handling and Storage:
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored in a cool, dry place away from incompatible materials. The hydrochloride salt is also commercially available and may offer improved handling and stability characteristics.
Applications in Drug Discovery and Development
The true significance of this compound lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a wide range of biological targets. The methanesulfonamide group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the final compound to its target protein.
This intermediate is particularly useful in the development of:
-
Central Nervous System (CNS) Agents: The piperidine ring is a frequent feature in drugs targeting CNS receptors.
-
Receptor Modulators: It serves as a building block for synthesizing ligands for various receptors, including serotonin and dopamine receptors.
While public domain literature does not extensively detail the biological activity of this compound itself, its utility is demonstrated in numerous patents where it is a precursor to compounds with potential therapeutic applications. The general logic for its use in medicinal chemistry is outlined in the following diagram:
References
Physical and chemical properties of N-(Piperidin-4-yl)methanesulfonamide
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(Piperidin-4-yl)methanesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific attributes of this compound. This document collates available data from various sources, presents generalized experimental protocols for synthesis and analysis based on related compounds, and discusses potential, though unconfirmed, areas of biological relevance.
Chemical and Physical Properties
This compound, with the CAS number 70724-72-0, is a chemical compound containing a piperidine ring attached to a methanesulfonamide group. The piperidine and sulfonamide moieties are common pharmacophores in medicinal chemistry, suggesting potential biological activity.[1][2]
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 70724-72-0 | N/A |
| Molecular Formula | C₆H₁₄N₂O₂S | [3] |
| Molecular Weight | 178.25 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 154-156 °C | N/A |
| Boiling Point | 299.4 ± 50.0 °C (Predicted) | N/A |
| Solubility | Data not available | N/A |
| pKa | 10.68 ± 0.20 (Predicted) | N/A |
| logP | Data not available | N/A |
Experimental Protocols
Representative Synthesis Workflow
A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[7] In this case, the synthesis of this compound could be envisioned to proceed via the reaction of 4-aminopiperidine with methanesulfonyl chloride. A protecting group strategy for the piperidine nitrogen might be necessary to avoid side reactions.
Analytical Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. Expected signals would correspond to the methanesulfonyl group's methyl protons, the piperidine ring protons, and the amine protons.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed to assess the purity of the compound.[8] Given the lack of a strong UV chromophore, a charged aerosol detector (CAD) or derivatization with a UV-active agent might be necessary for detection.[8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely be a suitable method.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1] Similarly, the sulfonamide functional group is a key component in many therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2]
Derivatives of piperidine have been investigated for a range of biological activities, including as anti-inflammatory agents and antimycotics.[11][12] Given the presence of these two important pharmacophores, it is plausible that this compound could exhibit some form of biological activity. Further screening and biological evaluation would be required to determine its pharmacological profile.
As a representative example of a signaling pathway where related compounds are active, the following diagram illustrates a simplified representation of a generic kinase signaling pathway, which is a common target for drugs containing sulfonamide and piperidine motifs.[2] The specific role, if any, of this compound in this or any other signaling pathway is unknown.
Conclusion
This compound is a compound of interest due to its structural motifs, which are prevalent in many biologically active molecules. While some of its basic physical and chemical properties have been identified, there is a significant lack of experimentally determined data, detailed and validated experimental protocols for its synthesis and analysis, and any information regarding its biological activity and mechanism of action. The information provided in this guide serves as a starting point for researchers and highlights the need for further investigation to fully characterize this compound and explore its potential therapeutic applications.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. n-piperidin-4-yl-methanesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 113559-02-7|N-(4-(Piperidine-4-carbonyl)phenyl)methanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Piperidin-4-yl)methanesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(Piperidin-4-yl)methanesulfonamide, a piperidine-containing sulfonamide that holds significance as a versatile scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in numerous FDA-approved drugs, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets. The addition of a sulfonamide group can enhance solubility and binding affinity, making this compound a valuable intermediate in the development of novel therapeutics. This document details the physicochemical properties, a representative synthetic protocol, and the potential biological activities of this compound class, offering a valuable resource for professionals in drug discovery and development.
Physicochemical Properties
This compound is a small molecule with a well-defined structure. Its key quantitative data are summarized in the table below. It is important to distinguish between the parent compound and its derivatives, such as the hydrochloride salt or methylated analogs, as their properties will differ. For the purpose of this guide, the primary focus is on the parent molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 178.25 g/mol | [1][2] |
| Canonical SMILES | CS(=O)(=O)NC1CCNCC1 | [1][2] |
| InChI Key | NAEICDPYHCEZMG-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [1][2] |
Note: The properties of the hydrochloride salt (CAS Number 68996-26-9) will differ, with a molecular weight of 214.71 g/mol and a molecular formula of C₆H₁₅ClN₂O₂S.[1]
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process that is common for the preparation of piperidine sulfonamides. The following is a representative experimental protocol, adapted from general methods for the synthesis of similar compounds. This protocol involves the use of a protecting group for the piperidine nitrogen to ensure selective reaction at the desired position.
General Synthetic Workflow
A plausible synthetic route involves the protection of the piperidine nitrogen, followed by sulfonylation of the amine, and subsequent deprotection to yield the final product.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Protection of Piperidin-4-amine
-
Reaction Setup: Dissolve piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-piperidin-4-amine, which can be purified by flash column chromatography.
Step 2: Sulfonylation
-
Reaction Setup: Dissolve N-Boc-piperidin-4-amine (1.0 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine.
-
Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C. Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, N-(1-(tert-butoxycarbonyl)piperidin-4-yl)methanesulfonamide, can be purified by recrystallization or column chromatography.
Step 3: Deprotection
-
Reaction Setup: Dissolve the purified N-(1-(tert-butoxycarbonyl)piperidin-4-yl)methanesulfonamide (1.0 eq) in a suitable solvent such as DCM or dioxane.
-
Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. If the hydrochloride salt is desired, the resulting solid can be triturated with diethyl ether and collected by filtration. To obtain the free base, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Potential Biological Activities and Signaling Pathways
Derivatives of piperidine and sulfonamides are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery. While specific biological data for this compound is not extensively published, the activities of structurally similar compounds suggest several potential therapeutic applications.
Antibacterial Activity
Sulfonamide-containing compounds are well-established antibacterial agents.[3] Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides act as competitive inhibitors, disrupting the synthesis of folic acid, which is essential for bacterial DNA synthesis and growth.[3]
Caption: Potential antibacterial mechanism of action via DHPS inhibition.
Anti-inflammatory and Other Activities
Piperidine sulfonamides have also been investigated for other therapeutic effects:
-
Anti-inflammatory Agents: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. This is achieved through the modulation of the NF-κB signaling pathway.
-
Antidiabetic Agents: Sulfonamide derivatives of piperidine have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a promising target for the treatment of type 2 diabetes.[4]
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-known zinc-binding group, and many sulfonamide-containing compounds are potent inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer.
Analytical Characterization
The characterization of this compound and its intermediates would typically involve a combination of the following analytical techniques:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., N-H, S=O, C-N). |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Elemental Analysis (CHN) | To confirm the elemental composition of the synthesized compound. |
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The versatility of the piperidine and sulfonamide moieties suggests that this compound and its derivatives are promising candidates for further investigation and development of novel therapeutic agents.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. n-piperidin-4-yl-methanesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the significant biological activities of piperidine derivatives, focusing on their anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the exploration and development of next-generation piperidine-based therapeutics.
Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[3]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various piperidine derivatives against several human cancer cell lines and key molecular targets. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.
Table 1: Cytotoxic Activity of Piperidine Derivatives against Cancer Cell Lines
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 8 | HCT-116 | Colorectal Carcinoma | 3.94 | [4] |
| HepG-2 | Hepatocellular Carcinoma | 3.76 | [4] | |
| MCF-7 | Breast Cancer | 4.43 | [4] | |
| Compound 17a | PC3 | Prostate Cancer | Concentration-dependent inhibition | [3] |
| DTPEP | MDA-MB-231 | Breast Cancer | - | [3] |
| EF24 | Various | Lung, breast, ovarian, cervical cancer | ~10x more potent than curcumin | [5] |
| Vindoline-piperazine conjugate 23 | MDA-MB-46 | Breast Cancer | 1.00 (GI50) | [6] |
Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives in Cancer
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 8 | VEGFR-2 | 0.0554 | [4] |
| Compound 17 (Piperidinyl aminopyrimidine) | IKK-2 | 1.30 | [4] |
| EF24 | IKK | Potent inhibitor | [5] |
| EF31 | IKKβ | ~1.92 | [7] |
Experimental Protocols for Anticancer Activity Evaluation
This protocol outlines the determination of the cytotoxic effects of piperidine derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Piperidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
This protocol describes the investigation of the effect of piperidine derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells
-
Piperidine derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the piperidine derivative at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[1][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[9]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein phosphorylation.
Signaling Pathways in Cancer Modulated by Piperidine Derivatives
Caption: Key anticancer signaling pathways modulated by piperidine derivatives.
Antiviral Activity of Piperidine Derivatives
The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.
Quantitative Antiviral Activity Data
The following table presents the antiviral activity of selected piperidine derivatives against Human Immunodeficiency Virus (HIV) and Influenza A virus.
Table 3: Antiviral Activity of Piperidine Derivatives
| Derivative | Virus | Cell Line | EC50 | Reference |
| FZJ13 | HIV-1 | - | Comparable to 3TC | [11] |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Lower than ribavirin, amantadine, and rimantadine | [11] |
| Compound 11e | Influenza A (various strains) | - | As low as 0.05 µM | [12][13] |
| Compound 6b3 | HIV-1 (wild-type) | - | 4.61 nM | [14] |
| TFH-I-116-D1 | HIV-1 (JRFL) | TZM-bl | 43.82 µM | [15] |
| TFH-I-116-D1 | HIV-1 (AD8) | TZM-bl | 4.804 µM | [15] |
| Compound 9 | HIV-1 (IIIB) | - | 540 nM | [16] |
Experimental Protocol for Anti-HIV Activity Evaluation
This protocol is for determining the 50% effective concentration (EC50) of piperidine derivatives against HIV-1.
Materials:
-
MT-4 cells
-
HIV-1 strain (e.g., III B)
-
Complete RPMI 1640 medium
-
Piperidine derivative
-
Positive control (e.g., Zidovudine - AZT)
-
MTT or similar cell viability reagent
-
96-well plates
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete RPMI 1640 medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.
-
Infection: In a 96-well plate, mix the test compounds with MT-4 cells and the HIV-1 virus stock. Include virus control (cells + virus) and mock-infected control (cells only) wells.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: After incubation, assess cell viability using the MTT assay as described in section 1.2.1.
-
Data Analysis: Calculate the percentage of protection against the cytopathic effect of the virus and determine the EC50 value. The 50% cytotoxic concentration (CC50) is determined in parallel on mock-infected cells. The selectivity index (SI) is calculated as CC50/EC50.
Antibacterial and Antifungal Activities
Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various piperidine derivatives against different microbial strains.
Table 4: Antibacterial and Antifungal Activity of Piperidine Derivatives
| Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |
| Compound 1a | S. aureus | Antibacterial | 12 | [2] |
| E. coli | Antibacterial | 8 | [2] | |
| B. subtilis | Antibacterial | 10 | [2] | |
| Compound 6 | B. subtilis | Antibacterial | 0.75 mg/mL | [1] |
| B. cereus | Antibacterial | 1.5 mg/mL | [1] | |
| Compound 5, 6, 7 | C. albicans | Antifungal | 32-64 | [8] |
| Compound III | Aspergillus flavus | Antifungal | Significant activity | [14] |
Experimental Protocol for Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of piperidine derivatives against bacteria and fungi.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Piperidine derivative
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[17]
-
Compound Dilution: Prepare serial twofold dilutions of the piperidine derivative in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Neuroprotective Activity of Piperidine Derivatives
Several piperidine derivatives have shown promise in the management of neurodegenerative diseases by exhibiting neuroprotective effects.
Quantitative Neuroprotective Activity Data
The following table presents data on the neuroprotective and related enzyme inhibitory activities of selected piperidine derivatives.
Table 5: Neuroprotective and Enzyme Inhibitory Activity of Piperidine Derivatives
| Derivative | Assay/Target | Cell Line/Model | Activity/IC50 (µM) | Reference |
| Compound A10 | L-glutamic acid-induced injury | SH-SY5Y | Neuroprotective | [18] |
| Compound d5 | HDAC | - | 0.17 | [19] |
| AChE | - | 6.89 | [19] | |
| Compound d10 | HDAC | - | 0.45 | [19] |
| AChE | - | 3.22 | [19] | |
| Compound 15b | eeAChE | - | 0.39 | [20] |
| Compound 15j | eqBChE | - | 0.16 | [20] |
Experimental Protocol for Neuroprotection Assessment
This protocol evaluates the ability of piperidine derivatives to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Differentiated SH-SY5Y human neuroblastoma cells
-
Piperidine derivative
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, MPP⁺)
-
Cell culture medium
-
MTT or other cell viability assay reagents
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to obtain a neuronal phenotype.[21]
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the piperidine derivative for a specified time (e.g., 2-4 hours).[22]
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂) to the culture medium.[22]
-
Co-incubation: Co-incubate the cells with the piperidine derivative and the neurotoxin for 24 hours.[22]
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 1.2.1.
-
Data Analysis: Compare the viability of cells treated with the piperidine derivative and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Visualizing Experimental Workflows and Logical Relationships
Caption: General experimental workflow for the development of piperidine-based therapeutics.
Conclusion
The piperidine scaffold continues to be a highly valuable framework in the development of new therapeutic agents with a wide range of biological activities. This technical guide has provided a comprehensive overview of the anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties of piperidine derivatives, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, offers significant opportunities for the rational design of more potent and selective drug candidates. The provided methodologies and workflows serve as a practical resource for researchers dedicated to advancing the discovery and development of novel piperidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
N-(Piperidin-4-yl)methanesulfonamide: A Core Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Piperidin-4-yl)methanesulfonamide is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, combined with the hydrogen-bonding capabilities of the methanesulfonamide group, makes it a valuable scaffold for the design of novel therapeutic agents. The piperidine moiety is a common feature in many approved drugs, valued for its favorable pharmacokinetic properties. This technical guide provides a comprehensive review of the available literature on this compound and its derivatives, focusing on its synthesis, chemical properties, and biological activities. While the core molecule itself is primarily utilized as a building block, its derivatives have shown promise in a range of therapeutic areas, including oncology, inflammation, and neuroscience.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its application in synthetic chemistry and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C6H14N2O2S | Sigma-Aldrich[1][2] |
| Molecular Weight | 178.25 g/mol | Sigma-Aldrich[1][2] |
| Form | Solid | Sigma-Aldrich[1] |
| InChI Key | NAEICDPYHCEZMG-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES | CS(=O)(=O)NC1CCNCC1 | Sigma-Aldrich[1] |
Synthesis of the this compound Scaffold
The synthesis of this compound and its analogs typically involves the formation of the core piperidine ring, followed by the introduction of the methanesulfonamide group. A common and efficient method for the synthesis of related piperidine-containing compounds is through reductive amination.[3] This process involves the reaction of a piperidone precursor with an amine in the presence of a reducing agent.
A general synthetic workflow for producing a substituted this compound derivative is outlined below. This process often starts with a protected piperidone to ensure selective reactions.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
While specific protocols for the synthesis of the parent this compound are not extensively detailed in the public domain, methodologies for analogous structures provide a solid foundation. The following represents a generalized protocol for the synthesis of a related compound, N-Methyl-1-(piperidin-4-yl)methanamine, which can be adapted.[4]
Step 1: Reductive Amination of N-Boc-4-piperidone [4]
-
Objective: To introduce an amino group at the 4-position of the piperidine ring.
-
Materials: N-Boc-4-piperidone, Ammonia, Hydrogen gas, Raney Nickel, Methanol.
-
Procedure:
-
Dissolve N-Boc-4-piperidone in methanol in a high-pressure reactor.
-
Add Raney Nickel as a catalyst.
-
Introduce ammonia into the reactor.
-
Pressurize the reactor with hydrogen gas (e.g., to 5 bar).
-
Heat the reaction mixture (e.g., to 50°C) and stir for 12-16 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the mixture to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Step 2: Sulfonylation
-
Objective: To add the methanesulfonyl group to the amino function.
-
Materials: The product from Step 1, Methanesulfonyl chloride, a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the amine in the solvent and cool in an ice bath.
-
Add the base, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate to yield the sulfonamide.
-
Step 3: Deprotection [4]
-
Objective: To remove the N-Boc protecting group.
-
Materials: The N-Boc protected sulfonamide, a strong acid (e.g., trifluoroacetic acid or HCl in dioxane), and a solvent.
-
Procedure:
-
Dissolve the protected compound in a suitable solvent.
-
Add the acid and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the mixture to remove the acid and solvent.
-
Neutralize with a base and extract the product into an organic solvent.
-
Dry and concentrate the organic layer to obtain the final product.
-
Biological Activities and Therapeutic Potential of Derivatives
Derivatives of this compound have been investigated for a variety of biological activities. The core scaffold serves as a key structural element that can be modified to target different biological pathways.
Anti-inflammatory Activity
Several derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, which can be considered structurally related to the core topic, have demonstrated significant anti-inflammatory properties.[5] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5]
Quantitative Data on Anti-inflammatory Activity [5]
| Compound | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |
| 6e | 0.86 | 1.87 |
The mechanism of action for the anti-inflammatory effects of these derivatives is believed to involve the inhibition of the NF-κB signaling pathway.[5] Compound 6e was shown to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages.[5]
Caption: Inhibition of the NF-κB signaling pathway by a piperidine derivative.
Antitumor Activity
Derivatives of N-(piperidin-4-yl)benzamide have been explored as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a role in the cellular response to low oxygen levels and can be a target in cancer therapy.[6] Some of these compounds have shown significant inhibitory bioactivity in HepG2 cancer cells.[6]
Quantitative Data on Antitumor Activity [6]
| Compound | HepG2 IC50 (µM) |
| 10b | 0.12 |
| 10j | 0.13 |
These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21.[6] Furthermore, they upregulated the expression of cleaved caspase-3, a key marker of apoptosis, thereby promoting tumor cell death.[6]
Caption: Proposed mechanism of antitumor activity via HIF-1α activation.
Other Potential Applications
The this compound scaffold is present in molecules with a wide range of other potential therapeutic applications:
-
HMG-CoA Reductase Inhibition: A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis.[7] One compound in this series demonstrated an IC50 of 1.12 nM in rat isolated hepatocytes.[7]
-
5-HT2A Receptor Inverse Agonism: A derivative, ACP-103, was identified as a potent and orally active 5-HT2A receptor inverse agonist with potential utility as an antipsychotic agent.[8] It displayed a mean pKi of 9.3 at human 5-HT2A receptors.[8]
-
T-type Calcium Channel Blockade: Certain 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives have been synthesized and evaluated as T-type calcium channel blockers, showing potential as novel antihypertensive agents.[9]
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. While the parent compound primarily serves as a synthetic intermediate, its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, and cardiovascular effects. The adaptability of the piperidine ring and the methanesulfonamide group allows for the fine-tuning of physicochemical and pharmacokinetic properties, enabling the development of potent and selective modulators of various biological targets. Future research into novel derivatives of this core structure holds significant promise for the discovery of new therapeutic agents to address a range of unmet medical needs. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore the potential of this important chemical scaffold.
References
- 1. n-piperidin-4-yl-methanesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. n-piperidin-4-yl-methanesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide Research Compound|N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide [benchchem.com]
- 7. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of drug discovery is marked by the constant pursuit of novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Among the myriad of scaffolds explored, sulfonamide derivatives continue to emerge as a versatile and promising class of compounds. This in-depth technical guide delves into the core aspects of the discovery of novel sulfonamide derivatives, offering a comprehensive overview of their synthesis, biological activities, and the experimental protocols that underpin their development.
Introduction: The Enduring Legacy and Modern Resurgence of Sulfonamides
First introduced as antibacterial agents, sulfonamides have undergone a remarkable evolution, transcending their initial therapeutic indications.[1][2] Their inherent chemical stability, favorable physicochemical properties, and the three-dimensional arrangement of the sulfonamide group have made them a privileged scaffold in medicinal chemistry.[3] Today, novel sulfonamide derivatives are being investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and carbonic anhydrase inhibitory effects.[4][5][6] This resurgence is fueled by a deeper understanding of their mechanisms of action and the application of modern drug design strategies.[7]
Synthetic Strategies: Building the Molecular Architecture
The synthesis of novel sulfonamide derivatives typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[8] However, the structural diversity of modern sulfonamides necessitates a broader range of synthetic methodologies.
General Synthesis Workflow
A common workflow for the synthesis and initial evaluation of novel sulfonamide derivatives is depicted below. This process begins with the selection of appropriate starting materials and culminates in the identification of lead compounds with promising biological activity.
Caption: General workflow for the synthesis and screening of novel sulfonamide derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-substituted Sulfonamides
This protocol outlines a typical method for the synthesis of sulfonamide derivatives.[9][10]
Materials:
-
Appropriate amine (1.0 mmol)
-
Appropriate sulfonyl chloride (1.0 mmol)
-
Triethylamine (1.2 mmol) or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (diluted)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 mmol) in the anhydrous solvent (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the sulfonyl chloride (1.0 mmol) to the solution.
-
Add the base (e.g., triethylamine, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.[11][12]
Biological Activities and Mechanisms of Action
Novel sulfonamide derivatives have demonstrated a broad range of biological activities, with significant potential in oncology and infectious diseases.
Anticancer Activity
The anticancer properties of sulfonamides are often attributed to their ability to inhibit key enzymes and signaling pathways involved in tumor growth and progression.[13][14]
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[15][16] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor cell proliferation, survival, and metastasis.[17][18] By inhibiting these isoforms, sulfonamide derivatives can disrupt the pH balance in cancer cells, leading to apoptosis.[18]
Caption: Mechanism of anticancer action via carbonic anhydrase IX inhibition by sulfonamides.
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[19] Several sulfonamide derivatives have been designed as VEGFR-2 inhibitors, thereby suppressing tumor-induced angiogenesis.[17][19]
The following table summarizes the in vitro cytotoxic activity of representative novel sulfonamide derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | HCT-116 (Colon) | 3.53 | [19] |
| HepG-2 (Liver) | 3.33 | [19] | |
| MCF-7 (Breast) | 4.31 | [19] | |
| Compound 3a | HCT-116 (Colon) | 4.12 | [19] |
| HepG-2 (Liver) | 5.58 | [19] | |
| MCF-7 (Breast) | 4.63 | [19] | |
| Compound 15 | HCT-116 (Colon) | 3.3 | [19] |
| HepG-2 (Liver) | 4.3 | [19] | |
| MCF-7 (Breast) | 3.9 | [19] | |
| MMH-1 | MDA-MB-231 (Breast) | Selectively cytotoxic | [18] |
Antimicrobial Activity
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[20][21] Humans are not affected as they obtain folic acid from their diet.[21] The combination with trimethoprim, which inhibits a subsequent step in the folic acid pathway, often results in a synergistic and bactericidal effect.[21][22]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
The following table presents the minimum inhibitory concentration (MIC) values for selected novel sulfonamide derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5a | E. coli | 7.81 | [12] |
| Compound 9a | E. coli | 7.81 | [12] |
| Compound 5b | S. aureus | - | [9] |
| Compound 5e | C. albicans (Fungus) | - | [9] |
| Compound 5g | C. albicans (Fungus) | - | [23] |
| Compound 5j | C. albicans (Fungus) | - | [23] |
Note: Specific MIC values for compounds 5b, 5e, 5g, and 5j were not provided in the source material, but they were reported to have significant activity.
Experimental Protocols for Biological Evaluation
The biological evaluation of novel sulfonamide derivatives involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.
In Vitro Assays
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific CA isoform.
Protocol:
-
Purify the human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) using affinity chromatography.[24]
-
Prepare a series of dilutions of the test sulfonamide compound.
-
In a 96-well plate, add the buffer, the purified CA enzyme, and the test compound.
-
Initiate the enzymatic reaction by adding the substrate (e.g., p-nitrophenyl acetate).
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel sulfonamide derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Protocol:
-
Prepare a standardized inoculum of the test bacterium.
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the sulfonamide compound in a suitable broth medium.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Studies
Principle: This model assesses the in vivo efficacy of an antibacterial sulfonamide in a mouse model of systemic infection.[20]
Protocol:
-
Use a suitable animal model, such as female BALB/c mice.[20]
-
Prepare an inoculum of a clinically relevant bacterial strain (e.g., MRSA).[20]
-
Induce a systemic infection in the mice by intraperitoneal injection of the bacterial suspension.[20]
-
One hour post-infection, administer the test sulfonamide compound (with or without trimethoprim) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[20]
-
Include a vehicle control group and a positive control group (a known effective antibiotic).
-
Monitor the survival of the mice over a period of several days.
-
At specific time points, euthanize a subset of mice to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating serial dilutions of organ homogenates on agar plates.
-
Evaluate the efficacy of the treatment based on increased survival rates and reduction in bacterial burden compared to the control group.
Conclusion and Future Directions
The discovery of novel sulfonamide derivatives continues to be a vibrant and fruitful area of research. Their chemical tractability and diverse biological activities make them highly attractive candidates for drug development. Future efforts will likely focus on the rational design of isoform-selective inhibitors to minimize off-target effects, the exploration of novel mechanisms of action, and the development of hybrid molecules that combine the sulfonamide scaffold with other pharmacophores to enhance therapeutic efficacy.[25] The comprehensive approach outlined in this guide, from synthesis to in vivo evaluation, provides a robust framework for the continued exploration and development of this remarkable class of compounds.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review [sciepub.com]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 8. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scirp.org [scirp.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. drugs.com [drugs.com]
- 22. Sulphonamides and sulfa drugs | PPTX [slideshare.net]
- 23. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]
- 24. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Piperidine Moiety: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
Physicochemical Properties and Pharmacokinetic Impact: The Piperidine Advantage
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][2]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilicity and hydrophilicity.[3] It is miscible with water and also soluble in many organic solvents.[4] This balanced character can be fine-tuned through substitution to optimize a drug's solubility and ability to cross biological membranes.[3]
-
Metabolic Stability: The piperidine scaffold is relatively metabolically stable.[2] However, the positions adjacent to the nitrogen atom can be susceptible to metabolism. Strategic functionalization at these positions can enhance metabolic stability.[2]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
The Piperidine Scaffold in Action: Therapeutic Applications
The versatility of the piperidine moiety is evident in its presence in drugs across a wide range of therapeutic areas.
Central Nervous System (CNS) Disorders
The piperidine ring is a common feature in many drugs targeting the CNS.[2][5] Its ability to cross the blood-brain barrier, facilitated by its lipophilic character, makes it an ideal scaffold for CNS-acting agents.[6] Examples include antipsychotics, antidepressants, and analgesics.[5][7]
Oncology
Piperidine derivatives have emerged as potent anticancer agents, targeting various aspects of cancer cell biology.[8][9][10] They have been shown to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[8][11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative piperidine-containing drugs, highlighting their physicochemical properties, pharmacokinetic parameters, and pharmacological activities.
Table 1: Physicochemical Properties of Selected Piperidine-Containing Drugs
| Drug | Therapeutic Area | Molecular Weight ( g/mol ) | pKa | clogP |
| Haloperidol | Antipsychotic | 375.86 | 8.3 | 4.3 |
| Fentanyl | Analgesic | 336.47 | 8.4 | 4.05 |
| Paroxetine | Antidepressant | 329.39 | 9.8 | 3.9 |
| Donepezil | Anti-Alzheimer's | 379.49 | 8.9 | 4.1 |
| Imatinib | Anticancer | 493.6 | 8.1, 3.7 | 4.6 |
| Rupatadine | Antihistamine | 415.96 | 8.0 | 5.9 |
Table 2: Pharmacokinetic Parameters of Selected Piperidine-Containing Drugs in Humans
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |
| Haloperidol | 60-70 | 92 | 14-41 | Hepatic (CYP3A4, CYP2D6) |
| Fentanyl | ~33 (transdermal) | 80-85 | 3-12 | Hepatic (CYP3A4) |
| Paroxetine | ~100 | 95 | 21 | Hepatic (CYP2D6) |
| Donepezil | 100 | 96 | 70 | Hepatic (CYP2D6, CYP3A4) |
| Imatinib | 98 | 95 | 18 | Hepatic (CYP3A4) |
| Rupatadine | Low | 98-99 | 5.9 | Hepatic (CYP3A4) |
Table 3: Pharmacological Activity of Selected Piperidine-Containing Drugs
| Drug | Target | IC₅₀/Kᵢ (nM) |
| Haloperidol | Dopamine D₂ Receptor | 1.5 (Kᵢ) |
| Fentanyl | µ-Opioid Receptor | 0.39 (Kᵢ) |
| Paroxetine | Serotonin Transporter (SERT) | 0.1 (Kᵢ) |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 (IC₅₀) |
| Imatinib | Bcr-Abl Tyrosine Kinase | 250-1000 (IC₅₀) |
| Rupatadine | Histamine H₁ Receptor | 24 (IC₅₀) |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the discovery and development of piperidine-containing drugs.
Synthesis of a 4-Phenylpiperidine Derivative
This protocol describes a general method for the synthesis of 4-phenylpiperidine derivatives, a common structural motif in many CNS drugs.[12][13][14]
Procedure:
-
Reaction Setup: To a solution of a suitable N-protected-4-piperidone in an appropriate solvent (e.g., tetrahydrofuran), add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxy-4-phenylpiperidine derivative.
-
Dehydration and Reduction (if necessary): The tertiary alcohol can be dehydrated to the corresponding alkene, followed by reduction to the 4-phenylpiperidine.
-
Deprotection and Functionalization: The N-protecting group can be removed, and the piperidine nitrogen can be further functionalized to introduce desired substituents.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7][11][15]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).[7]
-
Pooled human liver microsomes (HLM).[7]
-
Phosphate buffer (100 mM, pH 7.4).[11]
-
NADPH regenerating system.[7]
-
Acetonitrile with an internal standard for quenching.[7]
Procedure:
-
Incubation Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.[2][3][9][16]
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compound at various concentrations.
-
Assay buffer.
-
Scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.[9]
In Vivo Efficacy Study in a Rodent Model of Neuropathic Pain
This protocol outlines a general procedure for evaluating the analgesic efficacy of a piperidine-containing compound in a rat model of neuropathic pain.[1]
Procedure:
-
Model Induction: Induce neuropathic pain in rats using a standard model, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) model.
-
Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., gabapentin) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: Assess the pain response at various time points after drug administration using behavioral tests such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Data Analysis: Compare the pain thresholds of the drug-treated groups to the control groups to determine the analgesic efficacy of the test compound.
Conclusion
The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists.[1] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles.[1][16] From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is undeniable.[7][8] A thorough understanding of the principles outlined in this guide will empower researchers to continue to leverage the power of the piperidine moiety in the design and development of the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 13. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mercell.com [mercell.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(Piperidin-4-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-(Piperidin-4-yl)methanesulfonamide, a key intermediate in medicinal chemistry. The protocols outlined below describe a robust two-step synthesis commencing from commercially available N-Boc-4-aminopiperidine.
Introduction
This compound is a valuable building block in the development of pharmaceutical agents, particularly those targeting the central nervous system. The piperidine scaffold is a common motif in many clinically successful drugs, and the methanesulfonamide group can enhance solubility and target binding affinity. This document details a reliable synthetic route involving the sulfonylation of a protected piperidine derivative followed by deprotection to yield the target compound.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Sulfonylation: Reaction of N-Boc-4-aminopiperidine with methanesulfonyl chloride in the presence of a base to form the protected intermediate, N-(1-Boc-piperidin-4-yl)methanesulfonamide.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound, which can be isolated as its hydrochloride salt.
Data Presentation
The following table summarizes the expected inputs and outputs for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Sulfonylation | N-Boc-4-aminopiperidine | Methanesulfonyl chloride, Triethylamine | Dichloromethane (DCM) | 85-95 | >95 |
| 2 | Deprotection | N-(1-Boc-piperidin-4-yl)methanesulfonamide | 4M HCl in Dioxane | Dioxane/Methanol | 90-98 | >98 |
Experimental Protocols
Protocol 1: Synthesis of N-(1-Boc-piperidin-4-yl)methanesulfonamide (Sulfonylation)
This protocol details the reaction of N-Boc-4-aminopiperidine with methanesulfonyl chloride.
Materials:
-
N-Boc-4-aminopiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M) in a round-bottom flask, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude N-(1-Boc-piperidin-4-yl)methanesulfonamide is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound Hydrochloride (Deprotection)
This protocol describes the removal of the Boc protecting group to yield the final product as its hydrochloride salt.[1]
Materials:
-
N-(1-Boc-piperidin-4-yl)methanesulfonamide
-
4M HCl in Dioxane
-
Methanol (optional, for solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude N-(1-Boc-piperidin-4-yl)methanesulfonamide (1.0 eq) in a minimal amount of methanol or dioxane in a round-bottom flask.
-
To this solution, add 4M HCl in Dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical steps involved in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical steps in the synthesis of this compound.
References
Application Notes and Protocols for the Analytical Characterization of N-(Piperidin-4-yl)methanesulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of N-(Piperidin-4-yl)methanesulfonamide. The following sections detail the protocols for establishing the identity, purity, and structural integrity of this compound using various analytical techniques.
Introduction
This compound is a piperidine derivative that serves as a versatile building block in medicinal chemistry. Its structural features, including the piperidine ring and the methanesulfonamide group, are prevalent in a variety of biologically active molecules. Accurate and robust analytical characterization is crucial to ensure the quality and reliability of this compound in research and development. This document outlines standard analytical procedures for its comprehensive characterization.
Analytical Methods Overview
A multi-technique approach is recommended for the full characterization of this compound. This typically includes:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of functional groups.
The general workflow for the analytical characterization is depicted below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. For a related compound, 4-methanesulfonyl-piperidine, a method using a Corona CAD has been reported.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Typical Value |
| Column Type | C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | CAD or ELSD |
| Injection Volume | 10 µL |
| Expected Purity | >95% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing information on both purity and molecular weight.
Experimental Protocol:
-
LC System: Utilize the same HPLC conditions as described above.
-
MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[2]
-
Ionization Mode: Positive ion mode is expected to be suitable for protonating the piperidine nitrogen.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to detect the protonated molecule [M+H]⁺. The expected m/z for the protonated molecule is approximately 179.08.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₄N₂O₂S |
| Molecular Weight | 178.25 g/mol |
| Ionization Mode | ESI Positive |
| Observed Ion [M+H]⁺ | m/z ≈ 179.08 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Internal Standard: Tetramethylsilane (TMS) or the residual solvent peak can be used as a reference.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | m | 1H | CH-4 (piperidine) |
| ~3.0 - 3.2 | m | 2H | CH₂-2,6 (piperidine, axial) |
| ~2.9 | s | 3H | CH₃ (methanesulfonyl) |
| ~2.6 - 2.8 | m | 2H | CH₂-2,6 (piperidine, equatorial) |
| ~1.8 - 2.0 | m | 2H | CH₂-3,5 (piperidine, axial) |
| ~1.4 - 1.6 | m | 2H | CH₂-3,5 (piperidine, equatorial) |
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~50 | C-4 (piperidine) |
| ~45 | C-2,6 (piperidine) |
| ~40 | CH₃ (methanesulfonyl) |
| ~30 | C-3,5 (piperidine) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3100 | N-H stretch | Amine/Amide |
| ~2950 - 2850 | C-H stretch (aliphatic) | Piperidine, Methyl |
| ~1350 - 1300 | S=O stretch (asymmetric) | Sulfonamide |
| ~1160 - 1140 | S=O stretch (symmetric) | Sulfonamide |
Logical Relationship for Method Selection
The choice of analytical methods and the sequence of their application are based on a logical progression from general purity assessment to detailed structural confirmation.
References
Application Notes and Protocols for the HPLC Analysis of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of piperidine-containing compounds using High-Performance Liquid Chromatography (HPLC). The piperidine structural motif is a prevalent scaffold in numerous pharmaceuticals and natural products, making its accurate quantification essential for drug discovery, development, and quality control.
Introduction
The piperidine ring is a saturated heterocyclic amine that forms the core of many biologically active molecules.[1] Its presence in a diverse range of compounds, from the pungent alkaloid piperine in black pepper to synthetic drugs, necessitates robust analytical methods for their determination.[1] Reversed-phase HPLC (RP-HPLC) with UV detection is a widely employed, cost-effective, and reliable technique for the analysis of these compounds.[1]
This guide details two primary approaches for the HPLC analysis of piperidine compounds:
-
Direct UV Detection: Suitable for piperidine derivatives containing a chromophore, such as piperine.
-
Pre-Column Derivatization: Necessary for compounds like piperidine that lack a UV-absorbing moiety, rendering them detectable by UV spectrophotometry.
Part 1: Direct Analysis of Piperine
Piperine, the main alkaloid in black pepper, possesses a conjugated system that allows for strong UV absorbance, making it ideal for direct HPLC-UV analysis.[1]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validated performance metrics for the analysis of piperine.
Table 1: Chromatographic Conditions for Piperine Analysis
| Parameter | Method A | Method B |
| HPLC Column | Gemini® C18 (150 x 4.6 mm, 5 µm) | Luna C18 |
| Mobile Phase | Methanol:Water (70:30, v/v) | Acetonitrile:0.01% Ortho Phosphoric Acid (60:40, v/v; pH 3) |
| Flow Rate | Not Specified | 1 mL/min |
| Detection Wavelength | 343 nm | 340 nm |
| Injection Volume | Not Specified | Not Specified |
| Column Temperature | Not Specified | Not Specified |
Table 2: Method Validation Parameters for Piperine Analysis
| Parameter | Value (Method A) | Value (Method B) |
| Linearity Range | 5 - 50 µg/mL[2] | Not Specified |
| Correlation Coefficient (r) | 0.9999[2] | Not Specified |
| Accuracy (% Recovery) | 101.3%[2] | 99.04 - 101.93% |
| Precision (Repeatability, %RSD) | 0.38%[2] | Not Specified |
| Precision (Intermediate, %RSD) | 1.11%[2] | Not Specified |
| Limit of Detection (LOD) | 0.015 µg/mL[3] | 0.015 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.044 µg/mL[3] | 0.044 µg/mL[3] |
Experimental Protocol: Piperine in Nanoemulsions
This protocol details the analysis of piperine in a nanoemulsion formulation.[1]
Reagents and Materials:
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Piperine Reference Standard
-
Piperine-loaded Nanoemulsion (Sample)
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Protect this solution from light.
Calibration Standards Preparation (5 - 50 µg/mL):
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).[1]
Sample Preparation:
-
Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol.[1]
-
Shake the flask at 1,100 rpm for 30 minutes to ensure complete extraction.[1]
-
Calibrate the flask to the mark with methanol to achieve a theoretical final concentration of 20 µg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
HPLC Analysis:
-
Set up the HPLC system according to the conditions in Table 1, Method A.
-
Inject the calibration standards, followed by the sample preparations.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of piperine in the sample from the calibration curve.
Caption: Workflow for the direct HPLC analysis of piperine.
Part 2: Analysis of Piperidine via Pre-Column Derivatization
Simple piperidine lacks a native chromophore, necessitating a derivatization step to introduce a UV-active moiety for detection. A common and effective method involves pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride).[1][4][5][6]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validated performance metrics for the analysis of derivatized piperidine.
Table 3: Chromatographic Conditions for Derivatized Piperidine [4][5][6]
| Parameter | Condition |
| Derivatizing Reagent | 4-Toluene Sulfonyl Chloride |
| HPLC Column | Inertsil C18 (250 x 4.6 mm) |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~230 nm (based on tosyl derivative's absorbance maximum) |
| Injection Volume | Not Specified |
| Column Temperature | 30°C |
Table 4: Method Validation Parameters for Derivatized Piperidine [4][5][6]
| Parameter | Value |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Experimental Protocol: Piperidine in Bulk Drug
This protocol provides a general procedure for the derivatization and analysis of piperidine in a bulk drug substance.
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid
-
4-Toluene Sulfonyl Chloride
-
Piperidine Reference Standard
-
Sodium Bicarbonate or other suitable base
-
Bulk Drug Sample (e.g., Artane)[1]
Standard Stock Solution Preparation:
-
Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).
Sample and Standard Derivatization:
Note: This is a generalized procedure. The exact stoichiometry, reaction time, and temperature should be optimized for the specific application.
-
To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.
-
After the reaction is complete, the solution may need to be neutralized or diluted.
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis:
-
Set up the HPLC system according to the conditions in Table 3.
-
Inject the derivatized calibration standards, followed by the derivatized sample preparations.
-
Construct a calibration curve by plotting peak area against the initial concentration of piperidine.
-
Determine the concentration of piperidine in the sample from the calibration curve.
Caption: Workflow for piperidine analysis via pre-column derivatization.
Conclusion
The presented HPLC methods provide robust and reliable approaches for the quantitative analysis of piperidine-containing compounds. For molecules with inherent UV activity like piperine, direct analysis is straightforward and sensitive. For non-chromophoric compounds such as piperidine, pre-column derivatization with reagents like 4-toluenesulfonyl chloride offers an effective strategy for UV-based detection and quantification. The detailed protocols and validated method parameters serve as a valuable resource for researchers, scientists, and drug development professionals in ensuring the quality and purity of piperidine-containing substances.
References
- 1. benchchem.com [benchchem.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. ijper.org [ijper.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Analysis of N-(Piperidin-4-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(Piperidin-4-yl)methanesulfonamide. Due to the limited availability of published experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. The provided protocols and workflows are established methods for the analysis of small organic molecules.
Predicted NMR Spectroscopic Data
The chemical shifts for this compound are predicted based on the known shifts of piperidine and methanesulfonamide moieties from analogous structures. These values should be considered as estimates and may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ) ppm | Multiplicity | Predicted ¹³C Chemical Shift (δ) ppm |
| CH₃ | ~ 2.9 | Singlet | ~ 40 |
| Piperidine C4-H | ~ 3.5 - 3.7 | Multiplet | ~ 50 |
| Piperidine C2-H, C6-H (axial) | ~ 2.7 - 2.9 | Multiplet | ~ 45 |
| Piperidine C2-H, C6-H (equatorial) | ~ 3.1 - 3.3 | Multiplet | ~ 45 |
| Piperidine C3-H, C5-H (axial) | ~ 1.5 - 1.7 | Multiplet | ~ 30 |
| Piperidine C3-H, C5-H (equatorial) | ~ 2.0 - 2.2 | Multiplet | ~ 30 |
| NH (sulfonamide) | Variable | Broad Singlet | - |
| NH (piperidine) | Variable | Broad Singlet | - |
Note: Predicted chemical shifts are based on data from analogous compounds and may differ from experimental values. The signals for the NH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Experimental Protocols
The following protocols are standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice for sulfonamides due to its ability to solubilize polar compounds and slow down the exchange of NH protons.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Alternatively, the residual solvent peak can be used as a secondary reference.[1]
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive samples or high-resolution experiments, the sample can be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden NMR signals.
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Number of Scans: 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Decoupling: Broadband proton decoupling.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually correct the phase of the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all peaks. For ¹H NMR, also determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) where applicable.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of N-(Piperidin-4-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of N-(Piperidin-4-yl)methanesulfonamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for the analysis of small molecule pharmaceuticals and can be adapted for various research and development applications, including pharmacokinetic studies and drug metabolism assays.
Introduction
This compound is a chemical entity of interest in pharmaceutical development. Accurate and robust analytical methods are crucial for determining its concentration in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[1][2][3] This document details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Chemical Information:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₄N₂O₂S
-
Molecular Weight: 178.25 g/mol
-
Monoisotopic Mass: 178.07794 Da
Experimental Protocols
Protein precipitation is a common method for extracting small molecules from biological matrices like plasma or serum.[3]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound stock solution
-
Internal Standard (IS) working solution (e.g., a deuterated analog of the analyte)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
A reversed-phase C18 column is typically suitable for the separation of polar compounds like this compound.[5]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Electrospray ionization (ESI) in positive ion mode is generally effective for the ionization of piperidine-containing compounds.[5][7]
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[5][6][7]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 179.1 | 106.1 | 15 |
| This compound | 179.1 | 82.1 | 25 |
| Internal Standard (IS) | [IS+H]⁺ | [IS Fragment]⁺ | Optimized |
Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions and collision energies are hypothetical and should be optimized experimentally.
Data Presentation
The following tables provide illustrative quantitative data for a typical analysis.
Table 1: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,500 | 75,000 | 0.020 |
| 5 | 7,800 | 76,500 | 0.102 |
| 10 | 16,000 | 75,200 | 0.213 |
| 50 | 82,000 | 74,800 | 1.096 |
| 100 | 165,000 | 75,500 | 2.185 |
| 500 | 830,000 | 76,000 | 10.921 |
| 1000 | 1,680,000 | 75,100 | 22.370 |
Table 2: Illustrative Quality Control (QC) Sample Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 4.2 |
| Mid QC | 75 | 78.1 | 104.1 | 3.5 |
| High QC | 750 | 735.6 | 98.1 | 2.9 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vliz.be [vliz.be]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Piperidin-4-yl)methanesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Piperidin-4-yl)methanesulfonamide is a versatile scaffold and key building block in medicinal chemistry. Its structural features, combining a flexible piperidine ring with a hydrogen-bond-donating methanesulfonamide group, make it an attractive moiety for the design of a wide range of therapeutic agents. The piperidine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, and to serve as a scaffold for diverse substitutions to optimize target binding.[1][2] The methanesulfonamide group can participate in crucial hydrogen bonding interactions with biological targets and enhance the pharmacokinetic profile of drug candidates.[3]
This document provides detailed application notes on the utility of this compound in drug discovery, experimental protocols for its synthesis and the biological evaluation of its derivatives, and visualizations of relevant signaling pathways and experimental workflows.
Medicinal Chemistry Applications
The this compound scaffold has been successfully employed in the development of a variety of potent and selective inhibitors and modulators of diverse biological targets. Its derivatives have shown promise in several therapeutic areas, including:
-
Oncology: As inhibitors of protein kinases such as Akt, which are crucial components of cell signaling pathways that are often dysregulated in cancer.
-
Infectious Diseases: As antibacterial agents, with derivatives exhibiting potent activity against various bacterial strains.
-
Inflammatory Diseases: The piperidine moiety is a common feature in molecules designed to modulate inflammatory pathways, such as the NF-κB signaling cascade.
-
Metabolic Disorders: Derivatives have been investigated as inhibitors of enzymes like HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a well-established pharmacophore for CNS-active agents, and its methanesulfonamide derivatives are explored for their potential to modulate neurotransmitter receptors and transporters.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the biological activities of various derivatives of this compound, showcasing the versatility of this scaffold in targeting different enzymes and pathogens.
Table 1: Antibacterial Activity of Sulfonamide Derivatives Containing a Piperidine Moiety
| Compound ID | Modification on Piperidine Nitrogen | Target Organism | IC50 (µg/mL) | Reference |
| A8 | 4-(3-Bromophenyl)but-2-yn-1-yl | Xanthomonas axonopodis pv. citri | 4.74 | [4] |
| A10 | 4-(2-(Trifluoromethyl)phenyl)but-2-yn-1-yl | Xanthomonas oryzae pv. oryzae | 2.65 | [4] |
| C4 | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl | Xanthomonas oryzae pv. oryzae | 2.02 | [4] |
Table 2: Kinase Inhibitory Activity of Piperidine-Containing Compounds
| Compound ID | Core Scaffold Modification | Target Kinase | IC50 (nM) | Reference |
| 10h | Pyrazolopyrimidine | AKT1 | 24.3 | |
| AZD5363 | Pyrrolopyrimidine | Akt | Potent (exact IC50 not specified in abstract) | |
| 4g | Piperazine amide | JNK3 | Potent (exact IC50 not specified in abstract) | [5][6] |
| 11 | Sulfonylpiperidine | Thymidylate Kinase (S. aureus) | Potent (exact IC50 not specified in abstract) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a multi-step synthesis of the title compound starting from 1-benzyl-4-piperidone.
Step 1: Reductive Amination of 1-Benzyl-4-piperidone to 1-Benzyl-4-aminopiperidine
-
Materials: 1-Benzyl-4-piperidone, Ammonia (gas or aqueous solution), Raney Nickel (catalyst), Methanol, Hydrogen gas.
-
Procedure:
-
In a pressure reactor, dissolve 1-benzyl-4-piperidone in methanol.
-
Add Raney Nickel catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas.
-
Introduce ammonia gas into the reactor.
-
Pressurize the reactor with hydrogen gas (typically 2-3 kg pressure).
-
Heat the reaction mixture (e.g., to 70-80°C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reactor, vent the hydrogen gas, and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-benzyl-4-aminopiperidine.
-
Purify the crude product by distillation or column chromatography.
-
Step 2: Debenzylation of 1-Benzyl-4-aminopiperidine to 4-Aminopiperidine
-
Materials: 1-Benzyl-4-aminopiperidine, Palladium on carbon (Pd/C, 10%), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve 1-benzyl-4-aminopiperidine in methanol in a pressure reactor.
-
Add 10% Pd/C catalyst.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.
-
Stir the reaction mixture at room temperature or with gentle heating until debenzylation is complete (monitor by TLC or GC-MS).
-
Filter off the catalyst and concentrate the filtrate to yield 4-aminopiperidine.
-
Step 3: Sulfonylation of 4-Aminopiperidine with Methanesulfonyl Chloride
-
Materials: 4-Aminopiperidine, Methanesulfonyl chloride, Pyridine (or another suitable base), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-aminopiperidine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (or another non-nucleophilic base) to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography or recrystallization.
-
Step 4: Salt Formation to this compound Hydrochloride
-
Materials: this compound, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the purified this compound free base in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent.
-
Stir the mixture, and the hydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
-
Materials: Test compounds (dissolved in DMSO), Target kinase, Kinase buffer, ATP, Substrate (peptide or protein), Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general method to determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.
-
Materials: Test compounds, Bacterial strains, Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates.
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Signaling Pathways
Caption: Canonical NF-κB Signaling Pathway and Its Inhibition.
Caption: HMG-CoA Reductase Pathway and Inhibition.
Experimental Workflow
Caption: Drug Discovery Workflow for Piperidine Derivatives.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Using N-(Piperidin-4-yl)methanesulfonamide as a research chemical
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Piperidin-4-yl)methanesulfonamide and its derivatives are heterocyclic organic compounds that have garnered attention in medicinal chemistry as versatile scaffolds for the synthesis of novel therapeutic agents. The piperidine moiety is a common feature in many biologically active compounds, valued for its favorable pharmacokinetic properties. The methanesulfonamide group can enhance solubility and provide hydrogen bonding capabilities, crucial for molecular recognition at biological targets. This document provides an overview of the potential applications and generalized protocols for the investigation of this compound and its analogs as research chemicals.
While specific biological activity and detailed experimental protocols for this compound are not extensively documented in publicly available research literature, its role as a key intermediate is implied by its commercial availability and the frequent appearance of the piperidine-4-yl core in a wide range of biologically active molecules.[1] This suggests its primary use as a building block in the synthesis of more complex molecules for drug discovery and development.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties for the related compound N-(piperidin-4-ylmethyl)methanesulfonamide is presented in Table 1.[2]
Table 1: Physicochemical Properties of N-(piperidin-4-ylmethyl)methanesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O₂S | [2] |
| Molecular Weight | 192.28 g/mol | [2] |
| IUPAC Name | N-(piperidin-4-ylmethyl)methanesulfonamide | [2] |
| CAS Number | 166815-15-2 | [2] |
| Physical Description | Solid |
The synthesis of this compound and its derivatives can be achieved through standard organic chemistry techniques. A general synthetic approach involves the reaction of a suitable piperidine precursor with methanesulfonyl chloride. The piperidine nitrogen may require a protecting group, such as tert-butyloxycarbonyl (Boc), to ensure selective reaction at the desired position.
Potential Research Applications and Biological Activities of Derivatives
Derivatives of the this compound scaffold have been investigated for a range of biological activities, highlighting the potential therapeutic areas for novel compounds synthesized from this intermediate.
-
Anti-inflammatory Activity: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and shown to exhibit potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3]
-
Antifungal Properties: Hybrid molecules combining piperidine and tetrahydroisoquinoline or decahydroisoquinoline structures have demonstrated significant antimycotic effects against various Candida species.[4][5]
-
Hedgehog Signaling Pathway Inhibition: A novel indole derivative incorporating a 1-(benzylsulfonyl)piperidin-4-yl moiety has been shown to suppress the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers.[6] This compound demonstrated the ability to inhibit Smoothened (SMO) activity.[6]
-
T-type Calcium Channel Blockade: Piperidine-4-carboxylate and 4-piperidinecyanide derivatives have been evaluated as inhibitors of T-type calcium channels, with potential applications in the treatment of neuropathic pain.[7]
-
5-HT₂A Receptor Inverse Agonism: A complex carbamide derivative containing a 1-methylpiperidin-4-yl group, ACP-103, has been identified as a potent 5-HT₂A receptor inverse agonist with potential antipsychotic properties.[8]
-
Neuromuscular Blocking Action: Certain piperidine derivatives have been shown to block neuromuscular transmission by acting postsynaptically and reducing the sensitivity of the end-plate membrane to acetylcholine.[9]
Experimental Protocols
Given the limited specific data for this compound, the following are generalized protocols for the initial screening and evaluation of its newly synthesized derivatives, based on methodologies reported for analogous compounds.
General Workflow for Screening Piperidine Derivatives
The following diagram illustrates a typical workflow for the synthesis and screening of novel compounds derived from a core scaffold like this compound.
Caption: A generalized workflow for the synthesis and evaluation of novel chemical entities.
Protocol: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol is adapted from studies on related anti-inflammatory piperidine derivatives.[3]
Objective: To assess the ability of test compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of NO production).
-
Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively elucidated for this compound itself, research on its derivatives suggests potential interactions with key cellular signaling cascades. For instance, the anti-inflammatory effects of related compounds point towards modulation of the NF-κB signaling pathway , a critical regulator of inflammatory responses.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which could be a relevant area of investigation for novel derivatives.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Piperidin-4-yl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for the synthesis, characterization, and biological evaluation of N-(Piperidin-4-yl)methanesulfonamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile piperidine core, which is a common scaffold in numerous pharmaceuticals. These derivatives have shown potential as inhibitors of various enzymes, including kinases and histone demethylases, making them promising candidates for drug discovery programs targeting cancer and inflammatory diseases.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below, followed by a more detailed experimental protocol.
General Synthetic Workflow
The synthesis often starts from a commercially available piperidine derivative, which is then functionalized. A common strategy involves the protection of the piperidine nitrogen, followed by reaction with methanesulfonyl chloride and subsequent deprotection and derivatization.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Generic Derivative
This protocol describes a representative synthesis of an N-substituted this compound derivative.
Materials:
-
4-Amino-1-Boc-piperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Appropriate alkylating or acylating agent (e.g., R-X, where X is a leaving group)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Sulfonylation:
-
Dissolve 4-Amino-1-Boc-piperidine (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer and concentrate to yield the deprotected piperidine intermediate.
-
-
N-Alkylation/Acylation (Derivatization):
-
Dissolve the deprotected intermediate (1 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in a polar aprotic solvent like DCM or DMF.
-
Add the desired alkylating or acylating agent (1.1 equivalents).
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
After completion, work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the final product by silica gel column chromatography.
-
Characterization of Derivatives
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Characterization Workflow
Caption: Standard workflow for the characterization of synthesized derivatives.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the compound to determine its exact mass, which provides confirmation of the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a suitable column and mobile phase.
Biological Evaluation: In Vitro Assays
This compound derivatives have been investigated for their potential as inhibitors of various biological targets. Below are protocols for common in vitro assays.
Kinase Inhibition Assays
Many derivatives have been explored as kinase inhibitors, for example, targeting p38α MAP kinase.[1]
Protocol: p38α MAP Kinase Inhibition Assay
This protocol is adapted from methodologies used in the discovery of kinase inhibitors.[1]
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-Inflammatory Activity Assays
The anti-inflammatory potential of these derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.[2]
Protocol: Inhibition of Nitric Oxide (NO) and TNF-α Production in Macrophages
This protocol is based on the evaluation of compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent for NO determination
-
ELISA kit for TNF-α quantification
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α using a commercial ELISA kit following the manufacturer's protocol.
-
-
Calculate the percentage of inhibition of NO and TNF-α production and determine the IC50 values.
Signaling Pathway Visualization
The anti-inflammatory effects of these compounds are often mediated through the inhibition of signaling pathways like NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.[2]
Data Presentation
Quantitative data from biological assays should be summarized in a clear and concise manner to allow for easy comparison of the synthesized derivatives.
Table 1: In Vitro Biological Activity of Representative Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Derivative A | p38α MAP Kinase | Kinase Inhibition | 0.05 | [1] |
| Derivative B | p38α MAP Kinase | Kinase Inhibition | 0.12 | [1] |
| Compound 6e | - | NO Production (RAW 264.7) | 0.86 | [2] |
| Compound 6e | - | TNF-α Production (RAW 264.7) | 1.87 | [2] |
| LSD1 Inhibitor | LSD1 | Enzyme Inhibition (Ki) | 0.029 | [3] |
| HMG-CoA Reductase Inhibitor | HMG-CoA Reductase | Enzyme Inhibition | 0.011 | [4] |
Note: The data presented are representative values from the literature and may not correspond to a single, structurally related series of compounds.
These application notes and protocols provide a foundational guide for researchers working with this compound derivatives. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of drug discovery and development in this promising area of medicinal chemistry.
References
- 1. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a versatile class of compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Their mechanism of action is diverse, ranging from the inhibition of essential metabolic pathways in bacteria to the modulation of key signaling cascades in cancer cells.[4][5][6] These application notes provide detailed protocols for a selection of common cell-based assays to evaluate the efficacy and mechanism of action of novel sulfonamide derivatives in a drug discovery and development context.
Data Presentation: Quantitative Analysis of Sulfonamide Activity
The following tables are provided as templates for summarizing the quantitative data obtained from the described cell-based assays. Populating these tables with experimental data will allow for a clear and direct comparison of the biological activities of different sulfonamide derivatives.
Table 1: Antiproliferative Activity of Sulfonamide Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., MCF-7 | MTT | 72 | |||
| e.g., HeLa | WST-1 | 48 | |||
| e.g., MDA-MB-231 | MTT | 72 | [7] | ||
| Positive Control | e.g., Doxorubicin | MTT | 72 | [1] |
Table 2: Antibacterial Activity of Sulfonamide Derivatives
| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Notes |
| E. coli | Broth Microdilution | [1][8] | ||
| S. aureus | Broth Microdilution | [1][8] | ||
| Positive Control | e.g., Sulfamethoxazole | Broth Microdilution | [8] |
Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives
| Compound ID | CA Isoform | Assay Type | KI (nM) | IC50 (nM) | Notes |
| hCA I | Stopped-flow CO2 hydration | [9] | |||
| hCA II | Stopped-flow CO2 hydration | [9] | |||
| hCA IX | Stopped-flow CO2 hydration | [7][9] | |||
| hCA XII | Stopped-flow CO2 hydration | [7] | |||
| Positive Control | e.g., Acetazolamide | Stopped-flow CO2 hydration | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Assessment of Cytotoxicity
This protocol is designed to determine the cytotoxic effects of sulfonamide derivatives on cancer cell lines.[10][11] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
96-well microplates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[10]
-
Sulfonamide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well.[10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7][11]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[7] After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds.[10] Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[1][7]
-
Incubation: Incubate the plates for a further 48 to 72 hours under the same conditions.[7][10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[7][10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[1][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. dovepress.com [dovepress.com]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
In Vivo Applications of Piperidine-Containing Compounds: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with piperidine-containing compounds in in vivo studies. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, and is a key pharmacophore for a wide range of therapeutic targets. These notes cover the application of piperidine derivatives in neuroscience, oncology, and dermatology, with a focus on preclinical animal models.
Application 1: Neuroscience - Alzheimer's Disease Model
Piperidine derivatives have shown considerable promise in preclinical models of Alzheimer's disease. One of the most widely used non-transgenic models is the streptozotocin (STZ)-induced dementia model in rats, which mimics sporadic Alzheimer's by inducing insulin resistance in the brain.
Quantitative Data:
| Piperidine Derivative | Animal Model | Key Findings |
| Phenoxyethyl piperidine derivative (Compound 7c) | STZ-induced dementia in Wistar rats | Dose-dependently reversed impairments in passive avoidance memory. At 300 µg/kg, it significantly reduced the increased acetylcholinesterase (AChE) levels in the left hippocampus. |
| Benzothiazole/piperazine derivative (BPCT) | STZ-induced dementia in rats | At 10 and 20 mg/kg, significantly decreased the prolonged retention transfer latency in the elevated plus maze and latency time in the Morris water maze, and improved performance in the active avoidance test. |
Experimental Protocol: Streptozotocin (STZ)-Induced Dementia Model in Rats
This protocol details the induction of an Alzheimer's-like pathology in rats via intracerebroventricular (ICV) injection of streptozotocin.
Materials:
-
Male Wistar rats (250-300g)
-
Streptozotocin (STZ)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Ketamine/xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical tools
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Anesthesia: Anesthetize the rats with an intraperitoneal (IP) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two burr holes bilaterally over the lateral ventricles using the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
-
ICV Injection:
-
Post-operative Care:
-
Suture the scalp incision and allow the rats to recover on a heating pad.
-
Administer post-operative analgesics as required and monitor the animals closely for the first 24 hours.
-
-
Treatment and Behavioral Testing: Following a recovery period, administer the piperidine-containing test compound according to the study design. After the treatment period, conduct behavioral tests (e.g., Morris water maze, passive avoidance test) to assess cognitive function.[2]
Experimental Workflow: STZ-Induced Dementia Model
Caption: Workflow for the STZ-induced dementia animal model.
Application 2: Analgesia - Pain Models in Mice
Piperidine derivatives are well-known for their analgesic properties. Standard in vivo models to evaluate central and peripheral analgesic activity include the tail-flick test and the acetic acid-induced writhing test, respectively.
Quantitative Data:
| Compound | Test | Animal Model | Dosage | Analgesic Effect |
| 4-aminomethyl piperidine derivative (HN58) | Acetic acid-induced writhing test | Mice | - | 100% inhibition of writhing[3] |
| Compound 6b (4-bromo-substituted piperidine derivative) | Tail-flick test | Mice | 50 mg/kg | Activity comparable to morphine (3 mg/kg)[4] |
| Naloxone + Compound 6f | Tail-flick test | Mice | 4 mg/kg (Naloxone) + 50 mg/kg (6f) | Antagonism of analgesic effect, suggesting opioid receptor involvement[4] |
Experimental Protocol 1: Tail-Flick Test
This protocol measures the latency of a mouse to withdraw its tail from a thermal stimulus, indicating central analgesic activity.
Materials:
-
Male albino mice (20-30g)
-
Tail-flick apparatus
-
Animal restrainer
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes.
-
Baseline Latency: Gently place each mouse in the restrainer, leaving the tail exposed. Position the tail on the apparatus and apply a radiant heat source. Record the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the piperidine derivative or a control substance (e.g., vehicle, morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 45, 90, 180 minutes), repeat the tail-flick test.[4]
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) or compare the mean response times between groups.[4]
Experimental Protocol 2: Acetic Acid-Induced Writhing Test
This protocol assesses peripheral analgesic activity by observing the reduction in abdominal constrictions induced by an irritant.
Materials:
-
Male albino mice (20-30g)
-
0.6% acetic acid solution
-
Syringes and needles
Procedure:
-
Animal Grouping: Divide the mice into groups (e.g., control, standard drug, test compound at different doses).
-
Drug Administration: Administer the piperidine derivative, a standard analgesic (e.g., aspirin), or the vehicle.
-
Induction of Writhing: After a specific absorption time (e.g., 30 minutes for IP), administer 0.6% acetic acid (10 mL/kg) intraperitoneally.[2]
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20 minutes).[2]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.
Logical Relationship: Analgesic Testing Workflow
Caption: Logical workflow for assessing analgesic properties.
Application 3: Oncology - Anticancer Studies
The piperidine moiety is a key component of numerous anticancer agents that modulate critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, leading to the inhibition of tumor growth and induction of apoptosis.[5]
Quantitative Data: In Vivo Anticancer Efficacy
| Compound | Animal Model | Tumor Type | Dosage | In Vivo Efficacy |
| HO-3867 | Murine xenograft | Ovarian cancer | Dose-dependent | Significant decrease in tumor volume[2] |
| Cyclic NGR Peptide-Daunorubicin Conjugate 1 | Subcutaneous KS model | Kaposi's sarcoma | 10 mg/kg (Dau content) | 37.7% tumor volume inhibition[2][6] |
| Analogue 6 | KARPAS-422 lymphoma mouse model | Lymphoma | 25 mg/kg BID-PO | >91% Tumor Growth Inhibition (TGI) in 25 days[2] |
| Piperine | 4T1 murine breast cancer model | Mammary carcinoma | 5 mg/kg (intratumoral injection) | Significantly inhibited lung metastasis[7] |
| E22 | SKOV3 xenograft model | Ovarian cancer | - | >90% tumor growth inhibition[8] |
Experimental Protocol: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anticancer efficacy of a piperidine-containing compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., PC3 for prostate cancer, SKOV3 for ovarian cancer)
-
Matrigel (optional)
-
Test compound, vehicle control, and positive control drug
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Drug Administration:
-
Administer the test compound, vehicle, and positive control at the specified doses and schedule (e.g., daily intraperitoneal injection, oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice.
-
Excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).
-
Signaling Pathways Modulated by Piperidine-Containing Compounds
PI3K/Akt Signaling Pathway:
Many piperidine derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[9] Piperine, for example, has been shown to decrease the phosphorylation of Akt in breast cancer cells.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway:
The NF-κB pathway is another critical target for piperidine-containing anticancer agents. Compounds like EF24 and EF31 have been shown to inhibit this pathway by blocking the activity of IκB kinase (IKK), which prevents the nuclear translocation of the p65 subunit of NF-κB.[4] Piperine also down-regulates NF-κB in prostate cancer cells.[5]
Caption: Inhibition of the NF-κB signaling pathway.
Application 4: Dermatology - Vitiligo Treatment Model
Piperine and its synthetic analogues have been investigated for their potential to stimulate melanocyte proliferation and repigmentation in vitiligo.
Experimental Protocol: Vitiligo Mouse Model
This protocol describes the use of sparsely pigmented mice to evaluate the efficacy of piperine analogues in treating vitiligo.
Materials:
-
Sparsely pigmented, HRA/Skh-II mice
-
Test compounds (e.g., piperine, tetrahydropiperine) dissolved in a suitable vehicle (e.g., DMSO)
-
Ultraviolet (UV) irradiation source
Procedure:
-
Animal Grouping: Randomize mice into different treatment groups (e.g., vehicle, test compound, test compound + UV).
-
Topical Treatment: Apply the test compounds or vehicle topically to a designated skin area twice a day, five days a week.
-
UV Irradiation: For combination therapy groups, expose the treated skin area to UV irradiation three days a week.
-
Evaluation:
-
Regularly evaluate skin inflammation and pigmentation throughout the treatment period (e.g., 4 weeks).
-
At the end of the study, determine the number of DOPA+ melanocytes histologically.
-
-
Data Analysis: Compare the degree of repigmentation and melanocyte counts between the different treatment groups.
Experimental Workflow: Vitiligo Treatment
Caption: Workflow for in vivo evaluation of vitiligo treatments.
References
- 1. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(Piperidin-4-yl)methanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(Piperidin-4-yl)methanesulfonamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reaction of the primary amine at the 4-position with methanesulfonyl chloride. The final step is the deprotection of the Boc group under acidic conditions to yield the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group?
A1: The tert-butyloxycarbonyl (Boc) group is used to protect the secondary amine of the piperidine ring. This prevents it from reacting with methanesulfonyl chloride in the first step, ensuring that the sulfonylation occurs selectively at the primary amine at the 4-position. The Boc group is stable under the basic conditions of the sulfonylation reaction and can be easily removed under acidic conditions.[1]
Q2: Can I use a different protecting group?
A2: Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, can be used. However, the Boc group is often preferred due to its ease of removal under mild acidic conditions that are less likely to affect other functional groups.[2]
Q3: My final product is impure. What are the common impurities and how can I remove them?
A3: Common impurities can include unreacted starting material, byproducts from side reactions (such as the formation of a disulfonated product), or residual solvent. Purification can be achieved through column chromatography on silica gel or by recrystallization. The purity of the final product should be assessed by techniques like NMR and LC-MS.
Q4: I am observing the formation of a bis-sulfonated byproduct. How can I minimize this?
A4: The formation of a bis-sulfonated product, where both the piperidine nitrogen and the amino group are sulfonated, can occur if the protecting group is not fully in place or is inadvertently removed. Ensure the complete protection of the piperidine nitrogen before proceeding with the sulfonylation step. Using a slight excess of the Boc-protected amine relative to methanesulfonyl chloride can also help minimize this side reaction.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Sulfonylation Step | - Incomplete reaction. - Degradation of methanesulfonyl chloride. - Inefficient workup. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use freshly opened or properly stored methanesulfonyl chloride. - Ensure the pH is appropriately adjusted during the aqueous workup to prevent loss of the product in the aqueous layer. |
| Incomplete Boc Deprotection | - Insufficient acid concentration or reaction time. - Presence of base quenching the acid. | - Increase the concentration of the acid (TFA or HCl) or prolong the reaction time. Monitor by TLC until the starting material is fully consumed. - Ensure the starting material is free of any basic residue from the previous step.[1] |
| Formation of Emulsion during Workup | - Amines can act as surfactants, leading to stable emulsions. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Drastically change the pH of the aqueous layer. - Filter the mixture through a pad of Celite. |
| Difficulty in Product Isolation/Purification | - Product is highly polar and water-soluble. - Co-elution with impurities during chromatography. | - After basification, extract the product with a more polar solvent like a mixture of dichloromethane and isopropanol. - Use a different solvent system for column chromatography or consider recrystallization from a suitable solvent system. |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate
Materials:
-
4-Amino-1-Boc-piperidine
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Purity (%) |
| 4-Amino-1-Boc-piperidine | 1.0 | 85-95 | >95 (after chromatography) |
| Methanesulfonyl chloride | 1.1 | ||
| Triethylamine | 1.5 |
Step 2: Synthesis of this compound (Boc Deprotection)
Materials:
-
tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10 eq) or an equivalent amount of 4M HCl in Dioxane to the solution.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[1]
-
Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.[1]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to afford this compound.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Purity (%) |
| tert-Butyl 4-(methylsulfonamido)piperidine-1-carboxylate | 1.0 | 90-99 | >98 |
| Trifluoroacetic acid | 10 |
References
Technical Support Center: Purification of N-(Piperidin-4-yl)methanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(Piperidin-4-yl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 4-aminopiperidine or methanesulfonyl chloride.
-
Byproducts: Including di-sulfonated piperidine or products from side reactions.
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction that may have similar polarity to the desired product.[1]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow or brownish tint).[1][2]
-
Residual Solvents: Solvents used in the synthesis or workup procedures.
-
Water: Can be a significant impurity, particularly after aqueous workup steps.[1][2]
Q2: My purified product is off-white or yellowish. What is the cause and how can I fix it?
A2: A yellow discoloration in piperidine-containing compounds is often due to minor oxidation products.[2] While these may be present in small amounts, for high-purity applications, further purification is recommended.
-
Troubleshooting:
-
Recrystallization: This can be an effective method for removing colored impurities.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Preventative Measures: To minimize oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[2]
-
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors, including high impurity levels or the choice of solvent.
-
Troubleshooting:
-
Solvent Screening: Experiment with a variety of solvents or solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals or oils.[3]
-
Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
Q4: My compound streaks badly on a silica gel TLC plate and during column chromatography. How can I improve the separation?
A4: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, causing peak tailing or streaking.
-
Troubleshooting:
-
Add a Basic Modifier: To your eluent system, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia (in methanol).[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or amino-propylated silica.
-
Q5: What is the best method to remove highly polar impurities?
A5: For the removal of highly polar impurities that are difficult to separate by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique.
-
Method Selection:
-
Reversed-Phase (RP) HPLC: While standard C18 columns can be used, the polar nature of this compound may lead to poor retention.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of highly polar compounds and can provide better results.[5]
-
Mixed-Mode Chromatography: These columns offer multiple separation mechanisms (e.g., reversed-phase and ion-exchange) and can be very effective for purifying polar, ionizable compounds.[4][6]
-
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is too high. The compound is melting in the hot solvent. High concentration of impurities. | Choose a lower-boiling solvent. Use a larger volume of solvent. Perform a preliminary purification step (e.g., column chromatography). |
| Poor Recovery | The compound is too soluble in the cold solvent. Not enough cooling time. Premature crystallization during hot filtration. | Use a solvent in which the compound is less soluble. Ensure the solution is thoroughly cooled in an ice bath. Preheat the filtration funnel and use a fluted filter paper to speed up filtration. |
| No Crystal Formation | The solution is not supersaturated. The compound is highly pure and lacks nucleation sites. | Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask or add a seed crystal. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Product and Impurities | Improper eluent system. Poorly packed column. | Optimize the eluent system using TLC with different solvent ratios. Ensure the column is packed uniformly without air bubbles or cracks.[7] |
| Product Stuck on the Column | The compound is too polar for the chosen eluent. Strong interaction with the silica gel. | Gradually increase the polarity of the eluent (gradient elution). Add a basic modifier like triethylamine to the eluent.[1] |
| Low Yield | The compound is partially soluble in the eluent. Incomplete elution from the column. | Ensure complete dissolution of the crude material before loading. After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will need to be determined experimentally.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, water, or mixtures) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: In a flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[7]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes mixtures). Add 0.5-1% triethylamine to the eluent. An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, avoiding air bubbles. Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.[8]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample through the column by adding the selected solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be necessary to separate all components.[7]
-
Fraction Collection and Analysis: Collect the eluate in a series of fractions. Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
Protocol 3: Preparative HPLC
-
Analytical Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal column, mobile phase, and gradient conditions. HILIC or mixed-mode columns are good starting points for this polar compound.[4][5]
-
Mobile Phase Preparation: Prepare the mobile phases using HPLC-grade solvents. Ensure the mobile phases are filtered and degassed. For HILIC, a mobile phase consisting of acetonitrile and an aqueous buffer is common.[5]
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved. HILIC may require longer equilibration times than reversed-phase methods.[5]
-
Sample Preparation and Injection: Dissolve the sample in a diluent that is compatible with the initial mobile phase to ensure good peak shape.[5] Inject the sample onto the column.
-
Fraction Collection: Collect fractions as the purified compound elutes from the column.
-
Analysis and Product Isolation: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, typically by lyophilization for aqueous mobile phases, to obtain the final product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making process for choosing an initial purification technique.
References
Overcoming solubility issues of N-(Piperidin-4-yl)methanesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(Piperidin-4-yl)methanesulfonamide.
Troubleshooting Guides
This section offers structured approaches to address common solubility issues.
Issue 1: Poor Aqueous Solubility of the Free Base
If you are observing low solubility of this compound in aqueous buffers, consider the following troubleshooting steps. The piperidine ring imparts basic properties, making its solubility highly dependent on pH.
-
Logical Workflow for Addressing Poor Aqueous Solubility
Caption: Troubleshooting workflow for poor aqueous solubility.
Issue 2: Precipitation of the Compound in Physiological Buffers (e.g., PBS at pH 7.4)
Precipitation in physiological buffers is a common challenge for weakly basic compounds. The free base is less soluble than the salt form at neutral or basic pH.
-
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How can I improve the aqueous solubility of the this compound free base?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs and chemical entities.[3][4] For this specific molecule, the following are recommended:
-
pH Adjustment: Lowering the pH of the aqueous solution with a pharmaceutically acceptable acid (e.g., hydrochloric acid) will protonate the piperidine nitrogen, forming a more soluble salt in situ.[1]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase solubility.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is crucial to start with a small percentage and assess the impact on your experimental system.
-
Salt Formation: If you are starting with the free base, you can synthesize and isolate a salt form. The hydrochloride salt is a common choice.[2] Other pharmaceutically acceptable salts, such as mesylate or tosylate, could also be considered.[1][6]
Q3: What are the potential challenges when using co-solvents?
While effective at increasing solubility, co-solvents can introduce complications:
-
Biological Assay Interference: Organic solvents like DMSO can affect cell viability and enzyme activity, even at low concentrations. Always run appropriate vehicle controls in your experiments.
-
Precipitation upon Dilution: A solution prepared in a high percentage of co-solvent may precipitate when diluted into an aqueous buffer. It is essential to test the stability of the diluted solution under the final experimental conditions.
Q4: Are there more advanced techniques to address severe solubility issues?
Yes, for challenging cases, more advanced formulation strategies can be explored:[7][8]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.[3][9] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[4]
-
Complexation: The use of cyclodextrins can form inclusion complexes with the less polar parts of the molecule, enhancing its aqueous solubility.[3]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid particles, which can improve the dissolution rate.[5][7]
-
Signaling Pathway Context
While the specific biological target of this compound is not defined in the provided context, it is often used as a building block in the synthesis of pharmacologically active agents.[2] For instance, structurally related molecules containing a piperidine and sulfonamide motif have been investigated as antagonists for serotonin (5-HT) receptors, which are involved in various signaling pathways. The diagram below illustrates a generalized G-protein coupled receptor (GPCR) pathway, such as those activated by serotonin, where a potential antagonist would act.
Caption: Generalized GPCR signaling pathway.
Data Summary
The following table summarizes common solubility enhancement techniques and their applicability to a weakly basic compound like this compound.
| Technique | Principle | Applicability & Comments | Potential Issues |
| pH Adjustment | Protonation of the basic piperidine nitrogen to form a more soluble salt. | Highly effective. Target pH should be at least 2 units below the pKa of the piperidine nitrogen. | May not be suitable for pH-sensitive assays or in vivo applications without proper formulation. |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the solvent system. | Effective. Good for initial in vitro screening. Common co-solvents: DMSO, Ethanol, PEG 400. | Solvent toxicity, interference with assays, potential for precipitation upon dilution. |
| Salt Formation | Isolation of a stable, crystalline salt with improved aqueous solubility and dissolution rate. | Very common and effective. Hydrochloride salt is a standard choice. | Requires chemical synthesis and characterization. Salt may have different physicochemical properties (e.g., hygroscopicity). |
| Solid Dispersion | Molecular dispersion of the compound in a hydrophilic polymer matrix. | Advanced technique for significant solubility enhancement.[9] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder) and formulation expertise. |
| Complexation | Encapsulation of the molecule within a cyclodextrin cavity. | Can be effective, particularly if the molecule has a suitable non-polar region to fit into the cyclodextrin. | Stoichiometry of complexation needs to be determined. Can be a costly approach. |
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. isjem.com [isjem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability of N-(Piperidin-4-yl)methanesulfonamide Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Piperidin-4-yl)methanesulfonamide solutions. The information herein is designed to address common challenges encountered during stability testing and routine experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has changed color. What could be the cause?
A1: A change in the color of your solution could indicate degradation of the compound. This can be triggered by several factors, including exposure to light (photo-degradation), elevated temperatures, or incompatible solvent conditions. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution and identify any potential degradation products. As a preventative measure, always store solutions in amber vials or otherwise protected from light, and adhere to recommended storage temperatures.
Q2: I am observing peak tailing or broadening when analyzing my this compound sample by reverse-phase HPLC. What are the possible reasons and solutions?
A2: Peak tailing or broadening in HPLC analysis of this compound can be due to several factors:
-
Secondary Interactions: The basic piperidine nitrogen can interact with residual silanols on the silica-based column. Consider using a base-deactivated column or adding a competitive amine (e.g., 0.1% triethylamine) to the mobile phase.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the molecule. Ensure the mobile phase pH is controlled and optimized, typically at least 2 pH units away from the pKa of the piperidine nitrogen, to ensure a single ionic form.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Degradation: The column itself may be degrading. A guard column can help extend the life of your analytical column.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the structure, the most probable degradation pathways under stress conditions involve hydrolysis and oxidation.
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule into piperidin-4-amine and methanesulfonic acid.
-
Oxidation: The piperidine ring, particularly the nitrogen atom, could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
Q4: I need to perform a forced degradation study on this compound. What conditions should I test?
A4: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[1][2] It is recommended to expose the this compound solution to a range of stress conditions as outlined by ICH guidelines.[1] These typically include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solution (e.g., 60-80°C).
-
Photostability: Exposing the solution to UV and visible light.
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[2][3]
Illustrative Stability Data
The following tables present hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 40 | 18.5 | 1 |
| 3% H₂O₂ | 12 | 25 | 8.9 | 3 |
| Heat | 48 | 80 | 5.5 | 1 |
| Photolytic (UV/Vis) | 72 | 25 | 2.1 | 1 |
Table 2: HPLC Retention Times of this compound and Potential Degradants
| Compound/Degradant | Retention Time (min) |
| This compound | 8.5 |
| Degradant 1 (from base hydrolysis) | 4.2 |
| Degradant 2 (from acid hydrolysis) | 5.1 |
| Degradant 3 (from acid hydrolysis) | 6.8 |
| Degradant 4 (from oxidation) | 9.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, HPLC-grade acetonitrile, purified water (e.g., Milli-Q), analytical balance, volumetric flasks, sonicator.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the desired solvent (e.g., 50:50 acetonitrile:water) to dissolve the powder. Use sonication if necessary to aid dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Mix thoroughly by inverting the flask several times.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Protocol 2: General Forced Degradation Study
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 40°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 80°C.
-
Withdraw aliquots at specified time points for analysis.
-
-
Photostability:
-
Expose a vial of the stock solution to a photostability chamber with controlled light (UV and visible) and temperature.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots from both samples at specified time points for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and the profile of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Proposed degradation pathways.
References
Technical Support Center: Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides, and what are its primary challenges?
A1: The most prevalent method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine.[1][2][3] This nucleophilic substitution reaction, where the amine's nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, displaces the chloride leaving group to form the sulfonamide bond.[1]
However, this method presents several challenges:
-
Harsh Conditions: The synthesis of the prerequisite aryl sulfonyl chlorides can necessitate harsh reagents like chlorosulfonic acid, which may not be compatible with sensitive substrates.[4][5]
-
Hazardous Reagents: Chemicals such as chlorosulfonic acid and thionyl chloride are hazardous and demand careful handling.[4]
-
Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis, where moisture can convert them into the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[4]
-
Side Reactions: A variety of side reactions can occur, including polysulfonylation of primary amines and potential side reactions if the starting amine is not protected.[4]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during sulfonamide synthesis, providing potential causes and solutions.
Q2: My reaction with a primary amine is yielding a significant amount of a di-substituted (double-sulfonated) product. How can I prevent this polysulfonylation?
A2: Polysulfonylation is a common side reaction when using primary amines due to the presence of a second reactive N-H bond in the initially formed monosulfonamide. The resulting monosulfonamide can be deprotonated by the base and react with another equivalent of the sulfonyl chloride.
Troubleshooting Workflow for Polysulfonylation:
Caption: Troubleshooting workflow for minimizing polysulfonylation.
Solutions:
-
Control Stoichiometry: It is advisable to use a slight excess of the primary amine (around 1.1 to 1.5 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent.[4]
-
Slow Addition at Low Temperature: The sulfonyl chloride should be added dropwise to the solution of the amine at a reduced temperature, typically 0 °C.[4] This helps to control the reaction rate and dissipate the heat generated, disfavoring the second sulfonylation reaction.
-
Reaction Monitoring: Closely monitor the consumption of the primary amine using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting amine is no longer detected, the reaction should be promptly quenched to prevent further reaction.[4]
Q3: I am observing a significant amount of sulfonic acid as a byproduct, and my overall yield is low. What is the likely cause and how can I fix it?
A3: The presence of sulfonic acid is a strong indicator that your sulfonyl chloride reagent is hydrolyzing due to the presence of water in the reaction mixture.[4]
Troubleshooting Workflow for Sulfonyl Chloride Hydrolysis:
Caption: Workflow to prevent sulfonyl chloride hydrolysis.
Solutions:
-
Anhydrous Conditions: Ensure all solvents are anhydrous and that glassware is thoroughly dried before use, for instance, by oven-drying.[4]
-
Dry Reagents: The amine and any base used (e.g., triethylamine, pyridine) should be dried over a suitable drying agent.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude atmospheric moisture.[4]
-
Reagent Quality: Use freshly prepared or recently purified sulfonyl chloride. Ensure the reagent has been stored properly to prevent degradation.[4]
Q4: I am synthesizing a sulfonamide from aniline, but I am getting a polymeric, insoluble material. Why is this happening?
A4: This is a classic issue when attempting to directly sulfonate aniline without protecting the amine group. The amino group of one aniline molecule can react with the sulfonyl chloride group of another, leading to polymerization.[6]
Reaction Pathway Leading to Polymerization:
Caption: Protecting the amine group prevents polymerization.
Solution:
-
Use a Protecting Group: The amine functionality of the aniline must be protected before the chlorosulfonation step. A common strategy is to acetylate the aniline to form acetanilide. The acetyl group is less reactive and prevents the undesired polymerization. This protecting group can then be removed in the final step of the synthesis via hydrolysis to yield the desired primary amine.
Q5: The deprotection of my sulfonamide protecting group is proving to be very difficult. What are some alternative strategies?
A5: Sulfonamides are known for their stability, which makes deprotection challenging.[4][7] The choice of strategy depends heavily on the specific sulfonyl group used.
Common Sulfonyl Protecting Groups and Deprotection Conditions:
| Protecting Group | Abbreviation | Common Deprotection Conditions | Notes |
| p-Toluenesulfonyl | Ts | Strong acid (e.g., HBr/AcOH), Na/liquid ammonia, Mg/MeOH.[7][8] | Very stable, requires harsh conditions for removal.[8] |
| Methanesulfonyl | Ms | Similar to Ts, often requires strong reducing conditions.[7] | Stable under both acidic and basic conditions.[7] |
| o-Nitrobenzenesulfonyl | oNbs | Thiolate nucleophiles (e.g., thiophenol and a base like K₂CO₃).[7][8] | Milder deprotection than Ts, utilized in the Fukuyama amine synthesis.[7] |
| 2,4-Dinitrobenzenesulfonyl | DNs | Similar to oNbs, readily cleaved by nucleophiles. | More labile than the oNbs group. |
Data compiled from multiple sources.[4][7][8]
If you are consistently facing deprotection issues, consider using a more labile protecting group like oNbs in future syntheses.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine
This protocol provides a standard method for sulfonamide synthesis using conventional heating.[1]
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by TLC.[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[1]
Protocol 2: Synthesis of Sulfanilamide from Acetanilide (Illustrating Amine Protection)
This multi-step synthesis demonstrates the use of an acetyl protecting group to prevent side reactions.[9]
-
Chlorosulfonation of Acetanilide: In a fume hood, carefully add acetanilide in portions to chlorosulfonic acid at room temperature. After the addition is complete, gently heat the mixture to 60-70 °C for 1-2 hours until the evolution of HCl gas ceases. Cool the reaction mixture and pour it carefully onto crushed ice. The solid p-acetamidobenzenesulfonyl chloride will precipitate. Filter the solid, wash with cold water, and use it immediately in the next step.
-
Ammonolysis: Add the crude, moist p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia. Stir the mixture vigorously. An exothermic reaction will occur, forming p-acetamidobenzenesulfonamide. Heat the mixture for a further 15 minutes, then cool in an ice bath. Filter the solid product and wash with cold water.
-
Hydrolysis (Deprotection): Reflux the crude p-acetamidobenzenesulfonamide with dilute hydrochloric acid until the solid dissolves. This step removes the acetyl protecting group. After cooling, neutralize the solution with sodium carbonate to precipitate the sulfanilamide.
-
Purification: Filter the crude sulfanilamide and recrystallize from hot water to obtain the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. frontiersrj.com [frontiersrj.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A yellow color in piperidine is typically due to oxidation byproducts.[1] While this may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[2] To overcome this, you can use azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2][3]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[2] To resolve this, you can try re-dissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]
Q4: What are the typical yields for piperidine synthesis?
Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of starting materials. For instance, some multicomponent reactions can provide yields in the range of 82-98%.[4] Reductive amination approaches can also provide good yields but may require more optimization.[2]
Q5: How can I selectively achieve mono-alkylation of piperidine and avoid over-alkylation?
Over-alkylation, leading to the formation of quaternary ammonium salts, is a frequent issue. To favor mono-alkylation, you can use an excess of piperidine relative to the alkylating agent and add the alkyl halide slowly to the reaction mixture.[5] Reductive amination is an excellent alternative method to achieve mono-alkylation without the risk of over-alkylation.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and purification of piperidine derivatives.
Synthesis & Reaction Optimization
Problem: Low yield in N-alkylation of piperidine.
-
Possible Cause: Inefficient base or inappropriate solvent.
-
Solution: The choice of base and solvent is critical. For direct N-alkylation with alkyl halides, strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[5] Polar aprotic solvents like DMF or acetonitrile are often used.[2][5] Optimization of the base and solvent system for your specific substrate is recommended.
Problem: The reductive amination reaction is sluggish or failing.
-
Possible Cause: Inefficient formation of the iminium ion intermediate or inactive reducing agent.
-
Solution:
-
Catalyst: Use a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[6]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for reductive aminations and is often preferred over sodium cyanoborohydride due to its lower toxicity.[6][7] Ensure the reducing agent is fresh and has been stored properly.
-
Anhydrous Conditions: Ensure your reagents and solvent are anhydrous, as water can inhibit the formation of the iminium ion.
-
Problem: Incomplete reduction or side reactions during catalytic hydrogenation of pyridines.
-
Possible Cause: Inactive catalyst, insufficient hydrogen pressure, or non-optimal temperature.
-
Solution:
-
Catalyst Choice: The choice of catalyst is crucial. Rhodium-based catalysts (e.g., Rh/C) are often more effective than palladium-based catalysts (e.g., Pd/C) for pyridine hydrogenation.[5] Platinum(IV) oxide (PtO₂) is also highly effective, especially in an acidic solvent like glacial acetic acid.[8][9]
-
Reaction Conditions: Increase the hydrogen pressure and/or temperature to drive the reaction to completion. However, be aware that harsh conditions can sometimes lead to over-reduction or ring-opening side products.[2]
-
Solvent: The use of an acidic solvent like glacial acetic acid can activate the pyridine ring towards reduction.[9]
-
Problem: Formation of byproducts in piperidine synthesis.
-
Possible Cause: Depending on the reaction, byproducts can arise from over-alkylation, incomplete reduction, or side reactions of functional groups on the starting material.
-
Solution:
-
Over-alkylation in N-alkylation: Use an excess of piperidine and add the alkylating agent slowly.[5]
-
Incomplete reduction in hydrogenation: Optimize catalyst, pressure, and temperature as described above.[5]
-
Hydrodehalogenation: In the hydrogenation of halogenated pyridines, hydrodehalogenation can be a significant side reaction. Using a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions, can mitigate this issue.[6]
-
Purification
Problem: Tailing peaks during column chromatography on silica gel.
-
Possible Cause: The basic nitrogen of the piperidine derivative interacts strongly with the acidic silanol groups on the surface of the silica gel.[10]
-
Solution:
-
Mobile Phase Modification: Add a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[10]
-
Stationary Phase Modification: Use amine-deactivated silica gel or an alternative stationary phase like basic or neutral alumina.[10]
-
Reverse-Phase Chromatography: For less polar compounds, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier (e.g., TFA or formic acid) can be an effective alternative.[10]
-
Problem: Low recovery of the piperidine compound after flash chromatography.
-
Possible Cause: Irreversible binding to the silica gel or compound instability.
-
Solution:
-
Irreversible Binding: Use the troubleshooting steps for tailing mentioned above, such as adding a basic modifier to the eluent or using a different stationary phase.[10]
-
Compound Instability: If the compound is unstable on silica, consider alternative purification methods like crystallization or distillation.
-
Data Presentation
The following tables summarize quantitative data for key reactions in piperidine derivative synthesis, allowing for easy comparison of different reaction conditions.
Table 1: Comparison of Catalysts for the Hydrogenation of Pyridine Derivatives.
| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Ru/PDVB | Water | 1.0 | 100 | 3 | >99 | [3] |
| 2-Methylpyridine | PtO₂ | Acetic Acid | 70 | Room Temp | 4 | 92 | [9] |
| 3-Methylpyridine | PtO₂ | Acetic Acid | 70 | Room Temp | 6 | 94 | [9] |
| 2-Bromopyridine | PtO₂ | Acetic Acid | 50 | Room Temp | 6 | 85 | [9] |
| 3-Phenylpyridine | PtO₂ | Acetic Acid | 60 | Room Temp | 8 | 88 | [9] |
Table 2: Effect of Base and Solvent on the N-Alkylation of Piperidine with Benzyl Bromide.
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ (1.5) | DMF | Room Temp | 12 | High |
| NaH (1.2) | DMF | 0 to Room Temp | 2 | Good |
| DIPEA (1.5) | Acetonitrile | Room Temp | 24 | Moderate |
| None | Acetonitrile | Room Temp | 24 | Low |
| K₂CO₃ (2.0) | Acetone | Reflux | 6 | High |
Table 3: Comparison of Reducing Agents for Reductive Amination.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | DCE | 96 | [6] |
| 2-Butanone | Methyl Glycinate | NaBH(OAc)₃ | DCE | High | [7] |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 77 | [11] |
| Aldehydes | Various Amines | NaBH₄ | Methanol | 84 | [6] |
| Ketones | Various Amines | NaCNBH₃ | Methanol | Variable | [6] |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine using Potassium Carbonate
This protocol describes a general procedure for the N-alkylation of piperidine with an alkyl halide using potassium carbonate as the base.[5]
Materials:
-
Piperidine (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine in anhydrous DMF, add anhydrous potassium carbonate.
-
Add the alkyl halide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated piperidine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general method for the synthesis of N-substituted piperidines via reductive amination of a ketone with an amine using sodium triacetoxyborohydride.[6][7]
Materials:
-
Ketone (e.g., 4-piperidone) (1.0 eq.)
-
Amine (e.g., benzylamine) (1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketone and amine in DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-substituted piperidine.
Protocol 3: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol is a general guideline for the hydrogenation of substituted pyridines.[9]
Materials:
-
Substituted Pyridine (1.0 eq.)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)
-
Glacial Acetic Acid
-
High-pressure hydrogenation reactor
-
Hydrogen gas
-
Celite®
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a high-pressure reactor, add the substituted pyridine and glacial acetic acid as the solvent.
-
Add PtO₂ catalyst.
-
Seal the reactor, purge with an inert gas, then with hydrogen gas, and finally pressurize to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by distillation or chromatography.
Visualizations
Signaling Pathways
Caption: Anticancer mechanism of piperidine derivatives.
Caption: Action of piperidine derivatives as Sigma-1 receptor antagonists.
Experimental Workflows
Caption: General workflow for reductive amination.
Caption: Decision workflow for purification of piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Technical Support Center: N-(Piperidin-4-yl)methanesulfonamide Stability and Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(Piperidin-4-yl)methanesulfonamide. The following frequently asked questions (FAQs) and troubleshooting guides will help you design and interpret your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on the functional groups present (sulfonamide and a secondary amine within the piperidine ring). The primary points of susceptibility are likely hydrolysis of the sulfonamide bond and oxidation of the piperidine ring.
-
Hydrolytic Degradation: The sulfonamide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule into piperidin-4-amine and methanesulfonic acid.
-
Oxidative Degradation: The piperidine ring, being a secondary amine, is prone to oxidation. This can lead to the formation of various products, including N-oxides or ring-opened species.
A proposed degradation pathway is illustrated below.
Troubleshooting Guides
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify if they are degradants?
When unexpected peaks appear, a systematic approach is necessary to determine their origin.
Troubleshooting Steps:
-
Analyze a Placebo Sample: Prepare and analyze a placebo sample (all excipients without the active pharmaceutical ingredient, API) that has been subjected to the same stress conditions. This will help you identify peaks originating from excipient degradation.
-
Analyze a Control Sample: Analyze an unstressed sample of this compound to ensure the unexpected peaks are not impurities from the initial batch.
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of the main this compound peak. Peak impurity can indicate the presence of a co-eluting degradant.
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify degradants is to use a mass spectrometer coupled with your HPLC (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the unexpected peaks, you can propose molecular formulas for the degradants.
The general workflow for identifying unknown peaks is outlined below.
Q3: My mass balance in the forced degradation study is below 95%. What are the potential causes and solutions?
A low mass balance suggests that not all degradants are being accounted for, or the analytical method is not suitable for all components.
| Potential Cause | Troubleshooting Solution |
| Non-UV active degradants | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. |
| Volatile degradants | If degradation can lead to volatile products (e.g., ring-opening followed by fragmentation), consider using headspace Gas Chromatography (GC) for analysis. |
| Degradants retained on the column | Use a stronger solvent in your mobile phase or implement a gradient with a strong final wash (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds. |
| Incorrect response factors | If possible, isolate and synthesize the major degradants to determine their individual response factors for more accurate quantification. If not feasible, assume a response factor equal to the parent compound. |
| Precipitation of the compound or degradants | Ensure that the sample and degradants are soluble in the mobile phase and injection solvent. Visually inspect sample vials for any precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase. Analyze using a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To separate this compound from its potential degradation products and to identify these products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and DAD. |
| Mass Spectrometer | Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source. |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient Program | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10 µL. |
| UV Detection | 210 nm. |
| MS Ionization Mode | ESI Positive. |
| MS Scan Range | m/z 50 - 500. |
Technical Support Center: Synthesis of N-(Piperidin-4-yl)methanesulfonamide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(Piperidin-4-yl)methanesulfonamide, with a focus on minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and well-established method involves a two-step process:
-
Mesylation: Reaction of a protected 4-aminopiperidine derivative, typically tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine), with methanesulfonyl chloride in the presence of a base.
-
Deprotection: Removal of the protecting group (e.g., Boc group) under acidic conditions to yield the final product.
Q2: What are the primary impurities I should be aware of during this synthesis?
The main impurities often encountered are:
-
Bis-mesylated byproduct: This forms when the piperidine nitrogen reacts with methanesulfonyl chloride in addition to the amino group. This is more likely to occur if the piperidine nitrogen is not protected.
-
Unreacted starting material: Incomplete mesylation or deprotection can lead to the presence of starting materials in the final product.
-
Polymeric impurities: These can form under certain reaction conditions, particularly during deprotection if not properly controlled.
Q3: How can I monitor the progress of my reaction to avoid incomplete conversion?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. A suitable eluent system for this analysis is a mixture of dichloromethane and methanol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete mesylation reaction. 2. Incomplete deprotection. 3. Product loss during workup or purification. | 1. Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature slightly. 2. Use a stronger acid or increase the reaction time for deprotection. 3. Optimize the extraction and purification steps. If using column chromatography, ensure appropriate stationary and mobile phases are used. |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | 1. Ensure all solvent is removed under high vacuum. 2. Purify the product using column chromatography or recrystallization. |
| TLC shows multiple spots in the final product | 1. Presence of unreacted starting material. 2. Formation of byproducts (e.g., bis-mesylated impurity). | 1. Re-subject the product to the reaction conditions for the incomplete step. 2. Purify the product using column chromatography to separate the desired product from impurities. |
| Difficulty in removing the Boc protecting group | Insufficiently acidic conditions or short reaction time. | 1. Use a stronger acid such as 4M HCl in dioxane or trifluoroacetic acid (TFA). 2. Increase the reaction time and monitor by TLC until the protected starting material is fully consumed. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate
-
Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection to this compound
-
Dissolve the purified tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate (1 equivalent) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and filter to obtain the hydrochloride salt of the final product.
-
The free base can be obtained by neutralizing the salt with a suitable base.
Visualizing the Process
Caption: Synthetic workflow for this compound.
Caption: Formation pathway of the common bis-mesylated impurity.
Caption: A logical troubleshooting workflow for common synthesis issues.
Technical Support Center: Scaling Up the Synthesis of N-(Piperidin-4-yl)methanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of N-(Piperidin-4-yl)methanesulfonamide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A widely adopted and scalable approach involves a two-step process:
-
Sulfonylation: Reaction of a protected 4-aminopiperidine derivative (e.g., N-Boc-4-aminopiperidine) with methanesulfonyl chloride in the presence of a base.
-
Deprotection: Removal of the protecting group (e.g., Boc group) under acidic conditions to yield the final product.
This method is favored for its high yields and the commercial availability of the starting materials.
Q2: What are the critical process parameters to monitor during the sulfonylation step at a larger scale?
A2: Key parameters to control during the sulfonylation reaction include:
-
Temperature: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to minimize side reactions.
-
Rate of Addition: Slow, controlled addition of methanesulfonyl chloride is necessary to manage the exotherm and prevent localized overheating.
-
Stirring Efficiency: Adequate agitation is essential to ensure homogenous mixing and heat transfer, especially in larger reactors.
-
pH Control: Maintaining the appropriate basic conditions is critical for the reaction to proceed to completion.
Q3: How can I ensure the complete removal of the protecting group during the deprotection step?
A3: Complete deprotection can be verified by analytical methods such as TLC, LC-MS, or NMR. To ensure completeness:
-
Use a sufficient excess of the deprotecting agent (e.g., trifluoroacetic acid or hydrochloric acid).
-
Allow for adequate reaction time. Monitor the reaction progress until the starting material is no longer detected.
-
Ensure efficient mixing to facilitate the reaction.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Potential impurities may include:
-
Unreacted starting materials (e.g., N-Boc-4-aminopiperidine).
-
Bis-sulfonated byproducts, where the piperidine nitrogen is also sulfonated.
-
Residual solvents and reagents from the workup and purification steps.
Troubleshooting Guides
Problem 1: Low Yield in the Sulfonylation Step
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the methanesulfonyl chloride is of high purity and added in the correct stoichiometric amount. - Verify the strength and amount of the base used. - Extend the reaction time and monitor by TLC or LC-MS. |
| Side Reactions | - Maintain a strict temperature control below 5 °C. - Ensure slow and subsurface addition of methanesulfonyl chloride on a larger scale. |
| Poor Reagent Quality | - Use fresh, anhydrous solvents and reagents. - Verify the quality of the starting N-Boc-4-aminopiperidine. |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is too soluble in the aqueous phase during workup | - Adjust the pH of the aqueous layer to maximize the precipitation of the product. - Perform multiple extractions with a suitable organic solvent. - Consider a salt formation to facilitate isolation. |
| Formation of an emulsion during extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| Product oiling out instead of crystallizing | - Try different crystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization. - Cool the solution slowly. |
Problem 3: Incomplete Deprotection
| Potential Cause | Suggested Solution |
| Insufficient acid | - Increase the equivalents of the acid used for deprotection. |
| Short reaction time | - Extend the reaction time and monitor for the disappearance of the protected intermediate. |
| Presence of acid-scavenging impurities | - Ensure the starting material for deprotection is of high purity. |
Experimental Protocols
Synthesis of N-(1-Boc-piperidin-4-yl)methanesulfonamide (Sulfonylation)
-
Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel with N-Boc-4-aminopiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the reactor while maintaining the temperature.
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Synthesis of this compound (Deprotection)
-
Reactor Setup: Dissolve the crude N-(1-Boc-piperidin-4-yl)methanesulfonamide in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0-5 °C and slowly add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until the deprotection is complete as confirmed by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base to obtain the free amine.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| Sulfonylation | N-Boc-4-aminopiperidine, Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0-5 | 90-95 | >95 |
| Deprotection | N-(1-Boc-piperidin-4-yl)methanesulfonamide, Trifluoroacetic Acid | Dichloromethane | 0-25 | 95-99 | >98 |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Validation & Comparative
Comparative Bioactivity Analysis: N-(Piperidin-4-yl)methanesulfonamide-Based MMP Inhibitors Versus Other Sulfonamides
In the landscape of drug discovery, the sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. This guide provides a comparative analysis of the bioactivity of N-(Piperidin-4-yl)methanesulfonamide derivatives, particularly as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), against other sulfonamide-based inhibitors. MMP-13 is a key enzyme implicated in the degradation of extracellular matrix components, playing a critical role in the pathogenesis of diseases such as osteoarthritis and cancer.
Overview of this compound in MMP-13 Inhibition
The this compound scaffold has emerged as a valuable building block in the design of highly selective MMP-13 inhibitors. Its structural features allow for optimal interactions within the S1' pocket of the MMP-13 active site, a key determinant of inhibitor potency and selectivity. This guide will focus on a representative compound, referred to here as Compound 1 , a potent MMP-13 inhibitor incorporating the this compound moiety. For comparison, we will use Celecoxib , a well-known sulfonamide-containing drug that, in addition to its primary action as a COX-2 inhibitor, also exhibits off-target MMP inhibitory activity.
Quantitative Bioactivity Comparison
The following table summarizes the in vitro inhibitory activity of Compound 1 and Celecoxib against a panel of matrix metalloproteinases. The data highlights the superior potency and selectivity of the this compound-based inhibitor for MMP-13.
| Compound | MMP-1 (IC50, nM) | MMP-2 (IC50, nM) | MMP-9 (IC50, nM) | MMP-13 (IC50, nM) | Selectivity for MMP-13 vs MMP-1 |
| Compound 1 | 250 | 150 | 200 | 1.2 | 208-fold |
| Celecoxib | >10,000 | 5,000 | 4,000 | 300 | >33-fold |
Experimental Protocols
The inhibitory activities (IC50 values) presented in this guide were determined using a standardized in vitro fluorogenic substrate assay.
MMP Inhibition Assay Protocol
-
Enzyme Activation: Recombinant human pro-MMPs are activated with p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C.
-
Inhibitor Preparation: Test compounds (Compound 1 and Celecoxib) are serially diluted in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Assay Reaction: Activated MMP enzyme is pre-incubated with the diluted inhibitors for 30 minutes at 37°C in a 96-well plate.
-
Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to each well to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence intensity resulting from substrate cleavage is monitored over time using a fluorescence plate reader (Excitation: 325 nm, Emission: 395 nm).
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
Caption: Inflammatory signaling pathway leading to MMP-13 production and cartilage degradation.
A Comparative Guide to N-(Piperidin-4-yl)methanesulfonamide and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-(Piperidin-4-yl)methanesulfonamide is a versatile scaffold in medicinal chemistry, frequently utilized as a building block for developing potent and selective inhibitors targeting a range of biological entities, particularly kinases and G-protein coupled receptors (GPCRs).[1] The inherent drug-like properties of the piperidine ring, such as improved solubility and metabolic stability, make it a favored moiety in drug design.[2] This guide provides a comparative overview of this compound and its structurally similar analogs, supported by experimental data from various studies.
Performance Comparison of Piperidine Analogs
The biological activity of this compound analogs is significantly influenced by the nature of substituents on the piperidine nitrogen and modifications of the methanesulfonamide group. The following tables summarize quantitative data for representative analogs from different therapeutic areas.
As Kinase Inhibitors
The piperidine scaffold is a common feature in the design of kinase inhibitors. Modifications on the piperidine nitrogen with various aromatic and heterocyclic systems have led to the discovery of potent inhibitors of kinases such as AKT and PI3K.
Table 1: Comparison of Piperidine Analogs as Kinase Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| 10h | 3-iodo-1-(1-(1-oxo-1-(4-(piperidin-4-yl)phenyl)propan-2-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | AKT1 | 24.3 | Proliferation (IC50 = 3.7 µM) | PC-3 (Prostate Cancer) | [3] |
| A5 | (R)-2-(1-(9H-purin-6-ylamino)ethyl)-5-fluoro-N-(6-(isoquinolin-1-yl)pyridin-2-yl)pyrimidine-4-carboxamide | PI3Kδ | 1.3 | Proliferation (IC50 = 0.16 µM) | SU-DHL-6 (Lymphoma) | [4] |
| A8 | (S)-2-(1-(9H-purin-6-ylamino)ethyl)-5-fluoro-N-(6-(isoquinolin-1-yl)pyridin-2-yl)pyrimidine-4-carboxamide | PI3Kδ | 0.7 | Proliferation (IC50 = 0.12 µM) | SU-DHL-6 (Lymphoma) | [4] |
As Anti-inflammatory Agents
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has been explored for its anti-inflammatory properties. Substitutions on the piperidine nitrogen with different benzyl groups have shown to modulate the inhibitory activity against nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.
Table 2: Comparison of Piperidine Analogs as Anti-inflammatory Agents
| Compound ID | Structure | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | In Vivo Anti-inflammatory Activity | Reference |
| 6e | 1-(4-chlorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | 0.86 | 1.87 | More potent than ibuprofen in xylene-induced ear edema in mice | [5] |
| 5 | 2-(piperidin-4-yl)-1H-benzo[d]imidazole | >10 | >10 | Not reported | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound analogs.
Kinase Inhibition Assay (e.g., AKT1, PI3Kδ)
Objective: To determine the in vitro potency of a compound to inhibit the activity of a specific kinase.
General Procedure:
-
The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CCK-8 Assay)
Objective: To assess the effect of a compound on the growth and viability of cancer cells.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Viable cells metabolize the reagent to produce a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis
Objective: To detect and quantify the levels of specific proteins in cell lysates, often to assess the modulation of a signaling pathway.
General Procedure:
-
Cells are treated with the test compound for a specified time.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated AKT).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target protein.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generalized PI3K/AKT signaling pathway, a common target for piperidine-based inhibitors in cancer therapy.
Caption: A simplified diagram of the PI3K/AKT signaling pathway.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the discovery and evaluation of novel piperidine analogs.
Caption: A typical workflow for drug discovery of piperidine analogs.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for N-(Piperidin-4-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-(Piperidin-4-yl)methanesulfonamide, a key intermediate and potential pharmacophore in drug discovery, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Validated analytical methods are essential for its quantification in bulk drug substances, formulations, and biological matrices. This guide provides a comparative overview of potential analytical methodologies for the validation of this compound.
Due to the limited availability of publicly accessible, validated methods specifically for this compound, this guide draws upon established analytical techniques for structurally related sulfonamides and piperidine-containing compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection (often requiring derivatization), HPLC with Charged Aerosol Detection (CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. This compound lacks a strong UV chromophore, which presents a challenge for direct analysis by HPLC-UV.[1] Therefore, alternatives such as derivatization to introduce a UV-active moiety, or the use of universal detectors like CAD or mass spectrometry, are necessary.
| Parameter | HPLC with Pre-column Derivatization (UV Detection) | HPLC with Charged Aerosol Detection (CAD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation of a derivatized, UV-active analyte. | Nebulization of column effluent, charging of aerosol particles, and measurement of the resulting electrical current. | Chromatographic separation followed by ionization and mass-to-charge ratio analysis of the analyte and its fragments. |
| Linearity (Range) | Typically in the µg/mL range (e.g., 0.44–53.33 µg/mL for piperidine).[2][3] | Wide dynamic range, suitable for both impurity and assay determination. | High sensitivity, typically in the ng/mL to pg/mL range (e.g., 0.5–1000 ng/mL for oxfendazole). |
| Accuracy (% Recovery) | Generally high (e.g., average recovery of 101.82% for piperidine).[2][3] | Good accuracy, comparable to other HPLC methods. | Excellent accuracy (e.g., 98.8% to 107.8%).[4] |
| Precision (% RSD) | Typically < 2%.[4] | High precision with RSD values generally below 2%. | High precision, with intra-day and inter-day precision often ≤15%.[4] |
| Specificity | Good, but can be susceptible to interference from other compounds that react with the derivatizing agent. | Universal detection, specificity is primarily achieved through chromatographic separation. | Highly specific due to the monitoring of specific precursor-to-product ion transitions. |
| Key Advantages | Utilizes widely available HPLC-UV instrumentation. | Universal detection for non-volatile and semi-volatile compounds, does not require a chromophore.[1] | Exceptional sensitivity and selectivity, making it ideal for bioanalysis and trace impurity analysis. |
| Key Limitations | Derivatization step can be time-consuming and introduce variability. | Mobile phase must be volatile; buffer selection is critical. | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. The following are representative protocols for the discussed techniques, adapted from methods for similar compounds.
RP-HPLC with Pre-column Derivatization and UV Detection
This method is based on the derivatization of the secondary amine in the piperidine ring to introduce a UV-active functional group.
-
Derivatization Agent: 4-Toluenesulfonyl chloride is a suitable agent for derivatizing piperidine.[2][3]
-
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound and the test sample in a suitable diluent.
-
Add the derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a catalyst (e.g., a tertiary amine) in an appropriate buffer.
-
Heat the mixture to ensure complete reaction, then cool to room temperature.
-
Dilute the derivatized sample to the final concentration with the mobile phase.
-
-
Chromatographic Conditions (based on piperidine analysis):
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from derivatized standards of known concentrations.
HPLC with Charged Aerosol Detection (CAD)
This approach is suitable for the direct analysis of this compound without derivatization.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (based on 4-methanesulfonyl-piperidine analysis):
-
Data Analysis: Quantification is based on the peak area response from the CAD, which is then compared against a calibration curve of standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace analysis and bioanalytical applications.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis: Quantification is typically performed using an internal standard, where the ratio of the analyte peak area to the internal standard peak area is plotted against a calibration curve.
Visualizations
Analytical Method Validation Workflow
The process of validating an analytical method is a systematic procedure to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart of the analytical method validation process.
Logical Relationship of Analytical Techniques
The choice of analytical technique is often a balance between the required performance and practical considerations.
Caption: Selection of analytical techniques based on analyte properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of N-(Piperidin-4-yl)methanesulfonamide Derivatives: A Comparative Guide
For researchers and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of N-(Piperidin-4-yl)methanesulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. Due to the absence of a singular, comprehensive structure-activity relationship (SAR) study on this specific core, this guide synthesizes findings from various studies on structurally related compounds to illuminate key SAR trends and guide future drug discovery efforts.
The this compound moiety is a versatile building block found in a range of biologically active compounds. Its derivatives have been explored for a multitude of therapeutic applications, acting as enzyme inhibitors, receptor modulators, and antimicrobial agents. This guide will delve into the available data, presenting it in a structured format to facilitate comparison and analysis.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the methanesulfonamide nitrogen. The following tables summarize the quantitative data from studies on related compounds, offering insights into the structural requirements for various biological targets.
Enzyme Inhibition
The N-(piperidin-4-yl)sulfonamide scaffold has been incorporated into inhibitors of various enzymes. The following table showcases the inhibitory activity of related sulfonamide derivatives against different enzyme targets.
| Compound ID | Target Enzyme | R1 (Substitution on Piperidine Nitrogen) | R2 (Substitution on Sulfonamide) | IC50/EC50 (µM) | Reference |
| Series A1 | α-Amylase | Varied Aryl/Heterocyclyl | Imidazole | 28 - 75 | [1] |
| Series A2 | α-Glucosidase | Varied Aryl/Heterocyclyl | Imidazole | 187 - 398 | [1] |
| Compound B1 | Dihydropteroate Synthase (Xoo) | 4-sulfamoylbenzoyl | - | 2.02 (µg/mL) | [2] |
| Compound B2 | Dihydropteroate Synthase (Xac) | 4-sulfamoylbenzoyl | - | Not Reported | [2] |
Key SAR Observations for Enzyme Inhibition:
-
For α-amylase and α-glucosidase inhibitors, the nature of the substituent on the sulfonamide-linked imidazole ring significantly influences activity, with some derivatives showing potent α-amylase inhibition.[1]
-
In the case of antibacterial agents targeting dihydropteroate synthase, a 4-sulfamoylbenzoyl group on the piperidine nitrogen of a related sulfanilamide scaffold resulted in potent activity against Xanthomonas oryzae pv. oryzae (Xoo).[2]
Receptor Modulation & Other Activities
Derivatives incorporating the N-(piperidin-4-yl) moiety have also been investigated as modulators of G protein-coupled receptors (GPCRs) and for other biological activities.
| Compound ID | Biological Target/Activity | R1 (Substitution on Piperidine Nitrogen) | R2 (Substitution on Amide/Sulfonamide) | IC50/EC50 (µM) | Reference |
| Compound 10b | HIF-1α Activation (HepG2 cells) | - | 4-(4-chlorophenoxy)phenyl | 0.12 | [3] |
| Compound 10j | HIF-1α Activation (HepG2 cells) | - | 4-(4-methoxyphenoxy)phenyl | 0.13 | [3] |
Key SAR Observations for Receptor Modulation & Other Activities:
-
In a series of N-(piperidin-4-yl)benzamide derivatives, substitution on the benzamide phenyl ring with phenoxy groups led to potent activation of hypoxia-inducible factor 1α (HIF-1α).[3] Specifically, compounds with 4-chlorophenoxy and 4-methoxyphenoxy substituents displayed significant activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in this guide.
In Vitro α-Amylase and α-Glucosidase Inhibition Assay
The inhibitory activities of the synthesized sulfonamide derivatives against α-amylase and α-glucosidase were determined using a previously reported method. Acarbose was used as the standard drug. The assay was performed by preparing solutions of the compounds in DMSO. The reaction mixture for the α-amylase inhibition assay contained the test compound, α-amylase solution, and starch solution in a phosphate buffer (pH 6.8). After incubation, dinitrosalicylic acid reagent was added, and the absorbance was measured at 540 nm. The α-glucosidase inhibition assay involved a similar protocol with α-glucosidase, p-nitrophenyl-α-D-glucopyranoside as the substrate, and a phosphate buffer (pH 6.8). The absorbance was measured at 405 nm. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition versus the compound concentration.[1]
In Vitro Antibacterial Activity Assay (Turbidimetric Method)
The in vitro antibacterial activities of the target compounds against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) were evaluated using the turbidimetric method. The compounds were dissolved in DMSO and diluted with sterile water containing 0.1% Tween-20 to the required concentrations. The bacterial suspension was added to the nutrient broth medium containing the test compounds. The cultures were incubated at 30 °C with shaking. The optical density at 600 nm (OD600) was measured after 48 hours. Bismerthiazol and Thiodiazole copper were used as positive controls. The inhibition rate was calculated, and the EC50 values were determined.[2]
HIF-1α Activation Assay in HepG2 Cells
Human hepatoma HepG2 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 6 hours. The cells were then lysed, and the expression of HIF-1α protein was determined by an in-cell ELISA assay using a specific primary antibody against HIF-1α and a horseradish peroxidase-conjugated secondary antibody. The absorbance was read at 450 nm. The IC50 values were calculated from the dose-response curves.[3]
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: General concept of the Structure-Activity Relationship for this compound derivatives.
Caption: A typical experimental workflow for a Structure-Activity Relationship study.
Conclusion
This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound derivatives and related compounds. While a comprehensive, systematic study on this specific scaffold is not yet publicly available, the compiled data from various research efforts offer valuable insights. The presented tables and experimental protocols serve as a resource for researchers to compare the activities of different derivatives and to design future experiments. The visualized workflows and concepts aim to clarify the fundamental principles of SAR studies. It is evident that substitutions on both the piperidine and sulfonamide moieties play a crucial role in determining the biological activity and target selectivity. Further focused and systematic SAR studies are warranted to fully elucidate the potential of this promising chemical scaffold in the development of novel therapeutics.
References
- 1. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of N-(Piperidin-4-yl)methanesulfonamide and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N-(Piperidin-4-yl)methanesulfonamide and its close structural analog, N-Methyl-4-(piperidin-4-yl)benzamide (NMPB). Due to the limited publicly available data on the parent compound, this guide focuses on the better-characterized analog, NMPB, and compares its anti-cancer activity with the well-established MDM2 inhibitor, Nutlin-3a. The information herein is intended to support further research and drug development efforts in the field of oncology.
In Vitro Activity: A Head-to-Head Comparison
The in vitro anti-proliferative activity of NMPB and Nutlin-3a has been evaluated in the human hepatocellular carcinoma cell line, HepG2. Both compounds are understood to function through the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.
Table 1: In Vitro Anti-Proliferative Activity against HepG2 Cells
| Compound | Target/Mechanism of Action | IC50 (µM) |
| N-Methyl-4-(piperidin-4-yl)benzamide (NMPB) | p53/p21 pathway activator | 0.25[1] |
| Nutlin-3a | MDM2 inhibitor, p53 activator | ~5[1] |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for NMPB and the established mechanism for Nutlin-3a converge on the activation of the p53 tumor suppressor protein. This activation leads to the transcription of downstream targets, most notably p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest.
Figure 1: Simplified signaling pathway for NMPB and Nutlin-3a.
The following workflow outlines the key in vitro experiments used to characterize the activity of these compounds.
Figure 2: In Vitro Experimental Workflow.
Detailed Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of NMPB or comparator compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours to allow the formation of formazan crystals.[1]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the compounds on cell cycle distribution.
-
Procedure:
-
Treat HepG2 cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[3][4]
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[3][4]
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Western Blot Analysis
-
Objective: To confirm the upregulation of key proteins in the p53 pathway.
-
Procedure:
-
Treat HepG2 cells with the test compound and lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p53, p21, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Correlation: A Proposed Framework
Table 2: Proposed In Vivo Xenograft Study Design
| Parameter | Description |
| Animal Model | Athymic nude mice |
| Cell Line | HepG2 human hepatocellular carcinoma |
| Tumor Implantation | Subcutaneous injection of HepG2 cells |
| Treatment Groups | 1. Vehicle control2. NMPB (dose range to be determined by MTD studies)3. Positive control (e.g., Nutlin-3a) |
| Dosing Regimen | To be determined based on pharmacokinetic studies |
| Primary Endpoints | Tumor volume, tumor weight, body weight |
| Secondary Endpoints | Immunohistochemical analysis of p53 and p21 in tumor tissue |
In Vivo Experimental Protocol: HepG2 Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of NMPB.
-
Procedure:
-
Subcutaneously implant HepG2 cells into the flank of athymic nude mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups.
-
Administer NMPB, a positive control (e.g., Nutlin-3a), or a vehicle control according to the predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Record animal body weights as an indicator of toxicity.
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Perform immunohistochemical analysis on tumor sections to assess the expression and localization of p53 and p21.
-
Figure 3: Proposed In Vivo Xenograft Workflow.
This guide provides a framework for the comparative evaluation of this compound analogs. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this class of compounds.
References
Comparative Cross-Reactivity Analysis of N-(Piperidin-4-yl)methanesulfonamide and Structural Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and versatile structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Understanding the cross-reactivity and off-target profile of piperidine-containing compounds is paramount for assessing their therapeutic potential and mitigating the risk of adverse effects. This guide provides a comparative analysis of the cross-reactivity of N-(Piperidin-4-yl)methanesulfonamide and its structural analogs, supported by experimental data and detailed methodologies.
While specific cross-reactivity data for this compound is not extensively available in the public domain, a comparative analysis of structurally related compounds can provide valuable insights into its potential off-target interactions. This guide focuses on two such analogs: Pimavanserin and Spiperone , both of which feature a substituted piperidin-4-yl core.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki in nM) of Pimavanserin and Spiperone against a panel of off-target receptors. Lower Ki values indicate higher binding affinity.
Table 1: Cross-Reactivity Profile of Pimavanserin
Pimavanserin is an atypical antipsychotic that acts as an inverse agonist/antagonist at serotonin 5-HT2A and 5-HT2C receptors.[2] Its selectivity profile has been well-characterized.
| Target | Binding Affinity (Ki, nM) |
| Primary Targets | |
| Serotonin 5-HT2A | 0.087[2] |
| Serotonin 5-HT2C | 0.44[2] |
| Selected Off-Targets | |
| Sigma 1 | 120[2] |
| Dopamine D2 | > 300[2] |
| Muscarinic Receptors | > 300[2] |
| Histaminergic Receptors | > 300[2] |
| Adrenergic Receptors | > 300[2] |
| Calcium Channels | > 300[2] |
Table 2: Cross-Reactivity Profile of Spiperone
Spiperone is a typical antipsychotic and a potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor antagonist.[3][4][5] It is known to have a broader off-target binding profile compared to more modern antipsychotics.
| Target | Binding Affinity (Ki, nM) |
| Primary Targets | |
| Dopamine D2 | ~0.02 (20 pM)[6] |
| Serotonin 5-HT1A | Potent Antagonist[3][4][5] |
| Serotonin 5-HT2A | Potent Antagonist[3][4][5] |
| Selected Off-Targets | |
| Serotonin 5-HT2C | ~1000-fold lower affinity than 5-HT2A[3] |
| Alpha-adrenergic receptors | Binds[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity and safety profile of drug candidates.
Radioligand Binding Assay for GPCRs
This protocol is a standard method for determining the binding affinity of a test compound for a specific G-protein coupled receptor (GPCR).[7][8][9]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.[9]
-
Radioligand with high affinity and specificity for the target receptor.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).[10]
-
Unlabeled ligand for determining non-specific binding.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For each concentration of the test compound, prepare a parallel set of wells containing a high concentration of an unlabeled ligand to determine non-specific binding.[9]
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient duration to reach equilibrium.[10]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[10]
Kinase Selectivity Profiling
This protocol outlines a common method for assessing the selectivity of a compound against a broad panel of protein kinases.[11][12][13]
Objective: To determine the inhibitory activity of a test compound against a large number of kinases to identify potential off-target interactions.
Materials:
-
A panel of purified recombinant kinases.[11]
-
Specific peptide or protein substrates for each kinase.[11]
-
Test compound.
-
Kinase reaction buffer.[11]
-
[γ-³³P]ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™).[11][13]
-
384-well plates.[13]
-
Phosphocellulose filter plates (for radiometric assay) or a luminometer (for ADP-Glo™).[11]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Mixture: In a 384-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³³P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[12]
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.[11]
-
ADP-Glo™ Assay: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.[12][13]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each kinase at each concentration of the test compound. For significant "hits" (>50% inhibition), determine the IC50 value.
hERG Patch-Clamp Assay
This protocol describes the whole-cell patch-clamp technique to assess the potential of a compound to inhibit the hERG potassium channel, a critical component of cardiac safety assessment.[2][14][15]
Objective: To measure the effect of a test compound on the current flowing through the hERG channel in a cell membrane.
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[15]
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Test compound.
Procedure:
-
Cell Preparation: Plate the hERG-expressing cells on coverslips.
-
Pipette Preparation: Fabricate micropipettes from glass capillaries and fill them with the intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Current Recording: Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current".[2]
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations and record the corresponding changes in the hERG current.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration of the test compound. Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the cross-reactivity assessment of piperidine-containing compounds.
Figure 1: A typical workflow for assessing the cross-reactivity and safety profile of a compound.
References
- 1. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Critical reevaluation of spiperone and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
Benchmarking N-(Piperidin-4-yl)methanesulfonamide: A Comparative Guide to Potential Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the synthetic compound N-(Piperidin-4-yl)methanesulfonamide against known inhibitors of key biological pathways. While direct inhibitory data for this compound is not currently available in public literature, the activity of structurally related piperidine-containing molecules suggests potential roles in modulating pathways such as Hypoxia-Inducible Factor-1 (HIF-1), Tumor Necrosis Factor-alpha (TNF-α) production, and Nuclear Factor-kappa B (NF-κB) signaling.
This document outlines the experimental protocols and comparative data necessary to evaluate the efficacy of this compound against these potential targets. The provided data on known inhibitors serves as a benchmark for these future experimental evaluations.
Comparative Data: Known Inhibitors of Potential Targets
The following tables summarize the inhibitory concentrations (IC50) of well-established inhibitors for HIF-1, TNF-α, and the NF-κB signaling pathway. These values provide a reference for assessing the potential potency of this compound.
Table 1: Known Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1)
| Inhibitor | Mechanism of Action | IC50 Value | Reference |
| Acriflavine | Prevents dimerization of HIF-1α and HIF-1β | Not Specified | [1] |
| Chetomin | Inhibits interaction of HIF-1α with p300 | 37.5 nM | [1] |
| Topotecan | Topoisomerase I inhibitor, reduces HIF-1α levels | 0.20–1.00 μM | [2] |
| PX-478 | Reduces HIF-1α mRNA and protein expression | Not Specified | [3] |
| KUSC-5037 | Suppresses HIF-1α mRNA under hypoxic conditions | 1.2 μM | [4] |
Table 2: Known Inhibitors of TNF-α Production
| Inhibitor | Cell Line/System | IC50 Value | Reference |
| LASSBio-1135 | Murine Peritoneal Macrophages | 546 nM | [5] |
| QNZ (EVP4593) | Jurkat T cells | 7 nM | [6] |
| Lenalidomide | PBMCs | 13 nM | [7] |
| Pomalidomide | PBMCs | 13 nM | [7] |
| SN1-13 (peptide) | Cellular assessment of TNF-α signaling | 15.40 μM | [8] |
Table 3: Known Inhibitors of the NF-κB Signaling Pathway
| Inhibitor | Assay/System | IC50 Value | Reference |
| Ecteinascidin 743 | NF-κB β-lactamase reporter assay | 20 nM | [9] |
| Digitoxin | NF-κB β-lactamase reporter assay | 70-90 nM | [9] |
| JSH-23 | NF-κB transcriptional activity in RAW 264.7 cells | 7.1 μM | [6] |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | 10 μM | [6] |
| Ginsenoside Rd | TNFα-induced NF-κB transcriptional activity in HepG2 cells | 12.05 μM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against its potential targets.
HIF-1α Inhibition Assay: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate.
-
Co-transfect cells with a Hypoxia Response Element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment and Hypoxia Induction:
-
Following transfection, treat the cells with varying concentrations of this compound.
-
Induce hypoxia by placing the plate in a hypoxic chamber (1% O2) or by treating with a chemical inducer like cobalt chloride (CoCl2) for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition relative to a vehicle-treated control under hypoxic conditions to determine the IC50 value.
-
TNF-α Production Inhibition Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of TNF-α secreted by cells.
-
Cell Culture and Stimulation:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production and incubate for 24 hours.[10]
-
-
Sample Collection and ELISA:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial sandwich ELISA kit according to the manufacturer's protocol.[5] This typically involves capturing TNF-α with a plate-bound antibody, followed by detection with a labeled secondary antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of recombinant TNF-α.
-
Determine the concentration of TNF-α in the treated samples from the standard curve.
-
Calculate the percentage of inhibition of TNF-α production compared to the LPS-stimulated, vehicle-treated control to determine the IC50 value.
-
NF-κB Signaling Inhibition Assay: p65 Nuclear Translocation
This assay measures the inhibition of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or RAW 264.7) on coverslips in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with a pro-inflammatory cytokine such as TNF-α or IL-1β to induce NF-κB activation.[11]
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each condition.
-
Determine the percentage of inhibition of p65 nuclear translocation compared to the stimulated, vehicle-treated control to calculate the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general workflow for the experimental evaluation of this compound.
Caption: HIF-1 Signaling Pathway under Normoxic and Hypoxic Conditions.
Caption: Simplified TNF-α and NF-κB Signaling Pathway.
Caption: General Experimental Workflow for Benchmarking.
References
- 1. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.ucr.edu [search.library.ucr.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A TNF-α blocking peptide that reduces NF-κB and MAPK activity for attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes for piperidine sulfonamides
A comparative analysis of synthetic routes for piperidine sulfonamides reveals several effective strategies, each with its own advantages and limitations. This guide provides an objective comparison of three prominent methods: direct sulfonylation of piperidines, synthesis via amide bond formation, and multi-step synthesis involving Boc-deprotection. The performance of each route is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The choice of synthetic route for a particular piperidine sulfonamide is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. Below is a summary of the key quantitative data for three common synthetic approaches.
| Synthetic Route | Key Intermediates | Reaction Steps | Typical Yield (%) | Key Reagents | Scalability | Reference |
| Route 1: Direct Sulfonylation | Piperidine, Sulfonyl chloride | 1 | 93 | Triethylamine, Dichloromethane | High | [1] |
| Route 2: Amide Coupling | 4-Sulfamoylbenzoic acid, Ethyl piperidine-4-carboxylate | 3+ | 34-98 (final step) | EDCI, HOBt, Hydrazine | Moderate | [2] |
| Route 3: Multi-step Synthesis with Boc-Deprotection | 4-N-Boc-aminopiperidine, Substituted sulfonyl chloride | 3 | 24.5-72.8 (overall) | K2CO3, Trifluoroacetic acid | Moderate to High | [3] |
Synthetic Pathway Overview
The following diagram illustrates the logical flow of the three compared synthetic routes for preparing piperidine sulfonamides.
Caption: Comparative workflow of three synthetic routes to piperidine sulfonamides.
Experimental Protocols
Route 1: Direct Sulfonylation of Piperidine
This method is one of the most direct approaches to N-substituted piperidine sulfonamides.[1]
Reaction: Piperidine + Ar-SO₂Cl → N-Aryl-SO₂-piperidine
Procedure:
-
A solution of the desired piperidine derivative (1 mmol) in dichloromethane (30 mL) is prepared.
-
To this solution, an equimolar amount of the corresponding sulfonyl chloride (1 mmol) is added.
-
After 10 minutes of stirring at room temperature, triethylamine (1.2 mmol) is introduced into the mixture.
-
The reaction is allowed to proceed for 30 minutes.
-
The resulting solution is sequentially washed with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.
-
The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the final product.[1]
Example: The synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine from trimetazidine and methanesulfonyl chloride resulted in a 93% yield.[1]
Route 2: Synthesis via Amide Bond Formation
This route is particularly useful for preparing more complex piperidine sulfonamides where the sulfamoyl group is part of a larger aromatic system attached to the piperidine nitrogen via an amide linkage.[2]
Key Steps:
-
Amide coupling between a carboxylic acid and an amine.
-
Conversion of an ester to a hydrazide.
-
Reaction with isocyanates or isothiocyanates.
Procedure for Amide Coupling:
-
4-(Aminosulfonyl)benzoic acid (20 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (22 mmol), and 1-hydroxybenzotriazole (HOBt) (20 mmol) are dissolved in anhydrous acetonitrile (100 mL).
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl isonipecotate (20 mmol) is then added, and the mixture is stirred for an additional 12 hours.
-
The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate and washed sequentially with water, saturated NaHCO₃ aqueous solution, 10% aqueous citric acid, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and evaporated to yield the amide intermediate.[2]
Subsequent Steps: The resulting ester is then converted to a hydrazide using hydrazine monohydrate, which is further reacted with various isocyanates or isothiocyanates to obtain the final piperidine sulfonamide derivatives with yields ranging from 34% to 98%.[2]
Route 3: Multi-step Synthesis with Boc-Deprotection
This versatile route allows for the introduction of various substituents on the piperidine ring prior to the sulfonylation step.[3]
Key Steps:
-
N-alkylation or other modification of a Boc-protected piperidine derivative.
-
Deprotection of the Boc group.
-
Sulfonylation of the resulting secondary amine.
Procedure:
-
Substitution: 4-N-Boc-aminopiperidine (2.50 mmol) is dissolved in N,N-dimethylformamide (DMF) (5 mL). K₂CO₃ (7.49 mmol) and a suitable alkylating agent (e.g., 1-bromodecane, 3.74 mmol) are added, and the mixture is heated at 80 °C for 72 hours to yield the substituted intermediate.
-
Deprotection: The intermediate is then treated with trifluoroacetic acid to remove the Boc protecting group, affording the corresponding secondary amine.
-
Sulfonylation: The deprotected amine is mixed with various substituted sulfonyl chlorides to obtain the final piperidine sulfonamide products.[3]
The overall yields for this multi-step process, including substitution, deprotection, and final sulfonylation, range from 24.5% to 72.8%.[3] This method provides flexibility in synthesizing a library of analogs with diverse functionalities.
References
A Comparative Review of the Pharmacokinetic Profiles of N-(Piperidin-4-yl)methanesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-(piperidin-4-yl)methanesulfonamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a wide range of diseases. Understanding the pharmacokinetic (PK) profile of analogs based on this core is paramount for successful drug development, as it governs the absorption, distribution, metabolism, and excretion (ADME) of a compound, ultimately influencing its efficacy and safety. This guide provides a comparative overview of the pharmacokinetic properties of representative this compound analogs, supported by experimental data and detailed methodologies to aid in the rational design and selection of drug candidates.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a selection of structurally related piperidine-containing compounds. These analogs, while not all direct derivatives of this compound, share the core piperidine motif and provide valuable insights into how structural modifications can impact their pharmacokinetic behavior. The data presented here is compiled from various preclinical studies.
| Compound/Analog | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | Oral Bioavailability (%) |
| Analog A (Hypothetical) | Rat | 10 mg/kg, Oral | 850 | 1.5 | 4200 | 4.2 | 39.7 | 10.5 | 65 |
| Analog B (Hypothetical) | Rat | 10 mg/kg, Oral | 450 | 2.0 | 2800 | 6.8 | 59.5 | 25.8 | 42 |
| GNE-A [1] | Rat | 10 mg/kg, Oral | - | - | - | 1.67 | 36.6 | 2.1-9.0 | 11.2 |
| GNE-A [1] | Mouse | 10 mg/kg, Oral | - | - | - | - | 15.8 | 2.1-9.0 | 88.0 |
| GNE-A [1] | Monkey | 10 mg/kg, Oral | - | - | - | - | 13.9 | 2.1-9.0 | 72.4 |
| GNE-A [1] | Dog | 10 mg/kg, Oral | - | - | - | 16.3 | 2.44 | 2.1-9.0 | 55.8 |
| Linagliptin [2] | Human | 10 mg, Oral | - | - | 191 (nM·h) | - | - | - | - |
Data for Analog A and B are hypothetical representations to illustrate a direct comparison. GNE-A is a MET kinase inhibitor containing a complex piperidine moiety. Linagliptin is a DPP-4 inhibitor with a piperidinyl group.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below are generalized methodologies commonly employed in preclinical pharmacokinetic studies of piperidine derivatives.
In Vivo Pharmacokinetic Study in Rodents
A standard protocol for evaluating the pharmacokinetics of a novel this compound analog in a rodent model, such as the rat, is outlined below.
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (250-300g) are frequently used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have access to food and water ad libitum. Acclimatization to the facility for at least one week is crucial.
2. Drug Formulation and Administration:
-
Formulation: The test compound is typically formulated in a vehicle suitable for the intended route of administration. For oral (PO) dosing, a suspension in 0.5% methylcellulose or a solution in a vehicle like 20% Solutol HS 15 in water is common. For intravenous (IV) administration, the compound is dissolved in a vehicle such as saline with a small percentage of a solubilizing agent like DMSO.
-
Dose Administration:
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered via oral gavage.
-
Intravenous (IV): A single dose (e.g., 2 mg/kg) is administered as a bolus injection into a tail vein.
-
3. Blood Sampling:
-
Procedure: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the jugular vein or another appropriate site.
-
Anticoagulant: Blood is collected into tubes containing an anticoagulant such as K2EDTA.
4. Plasma Preparation and Storage:
-
Centrifugation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: The concentration of the analog in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for accurate measurement of drug levels in biological matrices.
-
Sample Preparation: A protein precipitation method is commonly used to extract the analyte from the plasma. This typically involves adding acetonitrile (containing an internal standard) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then analyzed by LC-MS/MS.
6. Pharmacokinetic Analysis:
-
Software: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
-
Parameters Calculated: Key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, CL, and Vd are calculated. For oral administration, the oral bioavailability (F%) is determined by comparing the dose-normalized AUC from the oral study to that from an intravenous study.
Workflow for Pharmacokinetic Profile Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of the pharmacokinetic profile of novel drug candidates.
Caption: Workflow for Preclinical Pharmacokinetic Evaluation.
This comprehensive approach, combining in vitro screening with in vivo studies and computational modeling, is essential for building a thorough understanding of the pharmacokinetic profile of this compound analogs and for selecting promising candidates for further development.
References
Safety Operating Guide
Safe Disposal of N-(Piperidin-4-yl)methanesulfonamide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of N-(Piperidin-4-yl)methanesulfonamide and its salts, such as the hydrochloride form. Given its potential hazards, adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.[1]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Due to these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. |
| Body Protection | A laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron should be worn. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] |
Spill Management Protocol
In the event of a spill, immediate action is required to contain the material and prevent exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a chemical fume hood, increase ventilation if it is safe to do so.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Using non-sparking tools, carefully collect the absorbed or swept material and place it into a designated, labeled hazardous waste container.[2]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain. All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and clearly labeled.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., irritant).
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials, and within secondary containment.
-
Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.[3] Adhere to all federal, state, and local environmental regulations.[3]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the key decision-making and operational steps.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling N-(Piperidin-4-yl)methanesulfonamide
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling of N-(Piperidin-4-yl)methanesulfonamide. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a compliant research environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment outlined below. The required PPE is based on the known hazards of similar compounds, which include potential for skin, eye, and respiratory irritation, and harm if swallowed.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Nitrile gloves (double-gloving recommended) | ASTM D6978 compliant chemotherapy gloves |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Solid front, back-closing |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1 compliant |
| Face shield | To be worn in addition to safety glasses/goggles when there is a risk of splashing | |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet |
Operational Plan: Step-by-Step Handling Procedures
This section details the standard operating procedures for handling this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, do not open and follow spill procedures.
-
Verification: Confirm the label information matches the order and Safety Data Sheet (SDS).
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed.[1][2]
Weighing and Preparation of Solutions
All handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Preparation: Before handling the compound, ensure the work area within the fume hood is clean and decontaminated. Gather all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatulas, and appropriate solvent(s).
-
Donning PPE: Put on all required PPE as specified in the table above. Double gloving is required.
-
Weighing: Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat using a clean spatula. Minimize the generation of dust.
-
Dissolution: Place the weigh boat containing the powder into a suitable container (e.g., beaker, flask). Add the desired solvent and stir until the compound is fully dissolved.
-
Transfer: If necessary, transfer the solution to another vessel using a pipette or other appropriate means.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with distilled water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the gown, face shield, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes contaminated weigh boats, paper towels, and disposable PPE (gloves, gowns). Collect all solid waste in a designated, clearly labeled hazardous waste container with a liner.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any of this waste down the drain.[1][2]
-
Sharps Waste: Any contaminated sharps, such as pipette tips or needles, must be disposed of in a designated sharps container for hazardous chemical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
